6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Description
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Properties
IUPAC Name |
6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-8(9(13)14)12-4-6(10)2-3-7(12)11-5/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYYUAYGIWHUJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details a robust synthetic pathway, outlines complete experimental protocols, and presents a thorough characterization profile. Furthermore, it explores the potential biological relevance of this scaffold by illustrating its interaction with key cellular signaling pathways. The information is structured to be a valuable resource for researchers in drug discovery and development, offering detailed methodologies and organized data to facilitate further investigation and application of this compound.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The specific substitution pattern of this compound suggests its potential as a valuable intermediate or an active pharmaceutical ingredient. This guide serves as a technical resource, providing detailed procedures for its preparation and comprehensive data for its characterization.
Synthesis Pathway
The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the cyclocondensation of 5-chloro-2-aminopyridine with ethyl 2-chloroacetoacetate to yield ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. The subsequent step is the hydrolysis of the resulting ester to the desired carboxylic acid.
An In-depth Technical Guide on the Physicochemical Properties of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and development. Due to its structural motifs, this molecule and its analogs are recognized as valuable intermediates in the synthesis of various bioactive molecules, particularly in the exploration of novel therapeutic agents.[1] This document compiles available data on its chemical and physical properties, outlines standard experimental protocols for their determination, and visualizes relevant chemical and biological pathways to support further research and application.
Core Physicochemical Properties
Data Presentation
The quantitative data for this compound are summarized in the table below. It is important to note that many of these values are computationally predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂O₂ | PubChem[3] |
| Molecular Weight | 210.62 g/mol | PubChem[3] |
| CAS Number | 138642-96-3 | Fluorochem[2], ChemicalBook[4] |
| IUPAC Name | This compound | PubChem[3], Fluorochem[2] |
| Canonical SMILES | CC1=C(C(=O)O)N2C=C(Cl)C=CC2=N1 | Fluorochem[2] |
| Physical State | Solid | Fluorochem[2] |
| Purity | ≥95% - 97% | Fluorochem[2], Ambeed[5] |
| XLogP3 (Computed) | 2.6 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
| Exact Mass | 210.0196052 Da | PubChem[3] |
| Topological Polar Surface Area | 54.6 Ų | PubChem[3] |
| Heavy Atom Count | 14 | PubChem[3] |
| Melting Point | Not Available | ChemicalBook[4] |
| Boiling Point | Not Available | ChemicalBook[4] |
| Solubility | Not Available | |
| pKa | Not Available |
Experimental Protocols
To facilitate the experimental determination of the key physicochemical properties of this compound, the following standard methodologies are described.
Melting Point Determination (Capillary Method)
The melting point of a solid crystalline substance is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range.[6]
Methodology:
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.[7] The sample must be well-packed to avoid shrinking upon heating.[7]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a means of observing the sample.[8]
-
Heating: The sample is heated rapidly to about 20°C below its expected melting point. The heating rate is then reduced to approximately 1-2°C per minute to allow for accurate observation.[7][8]
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is the end of the range.
-
Purity Assessment: A narrow melting range (typically 0.5-1.0°C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound.[9][10]
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The vial is sealed and agitated in a shaker bath at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the solid and dissolved states.[11]
-
Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[12]
-
Concentration Analysis: The concentration of the compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]
-
Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a compound at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a precise method for its determination.[13][14][15]
Methodology:
-
Solution Preparation: A solution of the compound is prepared in water or a suitable co-solvent if the aqueous solubility is low. The concentration should be at least 10⁻⁴ M to detect a significant change in the titration curve.[15] An inert electrolyte, such as KCl, is added to maintain constant ionic strength.[13]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.[13][14]
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.[13][14]
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which the compound is 50% ionized.[16]
logP Determination (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity and its ability to cross biological membranes. The shake-flask method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, typically n-octanol and water.[17][18]
Methodology:
-
Phase Preparation: n-Octanol and an aqueous buffer (e.g., PBS at pH 7.4 for LogD measurement) are pre-saturated by shaking them together and allowing the phases to separate.[9]
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then added to the other phase in a separation funnel.
-
Equilibration: The mixture is shaken for a sufficient time to allow the compound to reach equilibrium between the two phases.[18]
-
Phase Separation: The two phases are carefully separated after allowing them to fully settle.[17]
-
Concentration Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[19]
Visualizations
Proposed Synthetic Workflow
The synthesis of the imidazo[1,2-a]pyridine core is a well-established process in organic chemistry.[20][21] The following diagram illustrates a plausible synthetic route for this compound, starting from commercially available precursors.
Caption: Proposed synthetic pathway for the target compound.
Potential Biological Signaling Pathway
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated anti-cancer properties, with studies suggesting that they can induce apoptosis in cancer cell lines such as HT-29 and Caco-2.[22] The mechanism may involve the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[22]
Caption: Intrinsic apoptosis pathway potentially targeted by imidazo[1,2-a]pyridines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound | C9H7ClN2O2 | CID 6483864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 138642-96-3 [chemicalbook.com]
- 5. This compound 97% | CAS: 138642-96-3 | AChemBlock [achemblock.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. westlab.com [westlab.com]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 12. Aqueous Solubility Assay - Enamine [enamine.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 18. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. researchgate.net [researchgate.net]
- 20. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 21. mdpi.com [mdpi.com]
- 22. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 138642-96-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, with the CAS number 138642-96-3, is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in numerous biologically active compounds and approved drugs. The imidazo[1,2-a]pyridine core is a key pharmacophore in drugs with a wide range of therapeutic applications, including hypnotic agents like Zolpidem, anti-ulcer drugs, and compounds in development for anticancer and anti-inflammatory therapies. The specific substitutions of a chloro group at the 6-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position of this molecule suggest its potential as a versatile intermediate for the synthesis of novel therapeutic agents, particularly in the realm of oncology.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in the table below. These properties are essential for its handling, formulation, and interpretation of biological data.[1]
| Property | Value | Source |
| CAS Number | 138642-96-3 | PubChem |
| Molecular Formula | C₉H₇ClN₂O₂ | PubChem |
| Molecular Weight | 210.62 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Canonical SMILES | CC1=C(C(=O)O)N2C=C(C=CC2=N1)Cl | PubChem |
| InChIKey | PGYYUAYGIWHUJA-UHFFFAOYSA-N | PubChem |
| Appearance | Solid (predicted) | --- |
| Solubility | Data not available | --- |
| Melting Point | Data not available | --- |
| Boiling Point | Data not available | --- |
Synthesis
General Synthetic Workflow
The synthesis would likely proceed via a two-step process: initial formation of an ester derivative of the target molecule, followed by hydrolysis to yield the final carboxylic acid.
Caption: General Synthetic Workflow for this compound.
Postulated Experimental Protocol
Step 1: Synthesis of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
-
To a solution of 5-chloro-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add ethyl 2-chloroacetoacetate (1.1 eq).
-
The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the intermediate ester.
Step 2: Hydrolysis to this compound
-
The purified ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid).
-
The mixture is heated to reflux for several hours, with reaction progress monitored by TLC.
-
After completion, the ethanol is removed under reduced pressure.
-
The aqueous solution is cooled and acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried to afford this compound.
Spectroscopic Data
While a comprehensive set of spectroscopic data for this specific compound is not publicly available, some mass spectrometry information can be found.
Mass Spectrometry
Mass spectrometry data is available on PubChem, indicating the detection of the compound.[1] The expected molecular ion peaks would be observed, corresponding to the molecular weight of the compound.
| Ion | m/z (Expected) |
| [M+H]⁺ | 211.0274 |
| [M-H]⁻ | 209.0118 |
Biological Activity and Potential Applications
Although specific biological activity data for this compound is limited in published literature, the imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a broad range of biological activities, particularly in oncology.
Derivatives of the imidazo[1,2-a]pyridine core have been reported to exhibit potent anticancer activity against various cancer cell lines.[4][5][6][7][8] The mechanism of action for some of these derivatives involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.
Potential Signaling Pathway Involvement
Based on studies of structurally related imidazo[1,2-a]pyridine derivatives, this compound could potentially modulate one or more of the following signaling pathways:
-
PI3K/AKT/mTOR Pathway: Several imidazo[1,2-a]pyridine compounds have been shown to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[4] Inhibition of this pathway can lead to apoptosis and cell cycle arrest in cancer cells.
-
Apoptosis Induction: Imidazo[1,2-a]pyridine derivatives have been demonstrated to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of PARP.[7]
Caption: Postulated Mechanism of Anticancer Activity.
Experimental Protocols for Biological Evaluation
Should researchers wish to investigate the biological activity of this compound, the following are standard experimental protocols that could be employed.
Cell Viability Assay (MTT Assay)
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Treat cancer cells with the compound at its IC50 concentration for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Signaling Pathway Proteins
-
Treat cells with the compound and lyse them to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA).
-
Incubate the membrane with primary antibodies against key proteins in the suspected signaling pathway (e.g., p-AKT, AKT, p-mTOR, mTOR, Caspase-3, PARP, Bcl-2, Bax).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Conclusion
This compound is a promising chemical entity with significant potential as a building block in drug discovery, particularly in the development of novel anticancer agents. While specific biological data for this compound is not extensively documented, its structural similarity to other biologically active imidazo[1,2-a]pyridines suggests that it warrants further investigation. The provided general synthetic route and protocols for biological evaluation offer a framework for researchers to explore the therapeutic potential of this compound and its derivatives. Further studies are required to elucidate its precise mechanism of action and to establish a comprehensive profile of its pharmacological properties.
References
- 1. This compound | C9H7ClN2O2 | CID 6483864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug discovery and development.
Molecular Structure and Identification
This compound is a derivative of the imidazo[1,2-a]pyridine scaffold, which is recognized as a "privileged" structure in medicinal chemistry due to its prevalence in biologically active compounds. The core of this molecule is a bicyclic system where an imidazole ring is fused to a pyridine ring. The structure is further characterized by a chlorine atom at the 6-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[1] |
| CAS Number | 138642-96-3[1][2] |
| Molecular Formula | C₉H₇ClN₂O₂[1] |
| Molecular Weight | 210.62 g/mol [1] |
| SMILES | CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)O[1] |
| InChI Key | PGYYUAYGIWHUJA-UHFFFAOYSA-N[1] |
Physicochemical and Spectroscopic Data
Table 2: Physicochemical Properties (Predicted and Experimental)
| Property | Value | Source |
|---|---|---|
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Solubility | Slightly soluble in water | Predicted, based on related compounds[3] |
| XLogP3 | 2.6 | Computed by XLogP3 3.0[1] |
| Polar Surface Area | 54.6 Ų | Computed by Cactvs 3.4.8.18[1] |
Spectroscopic Characterization
Experimental spectroscopic data for this specific molecule is limited. However, the expected spectral features can be inferred from the known spectroscopy of carboxylic acids and the imidazo[1,2-a]pyridine ring system.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic broad singlet for the carboxylic acid proton in the downfield region (typically 10-13 ppm). Aromatic protons on the pyridine and imidazole rings would appear in the aromatic region (typically 7-9 ppm). A singlet corresponding to the methyl group protons would be observed in the upfield region (typically 2-3 ppm).
-
¹³C NMR: The carbon NMR spectrum would feature a signal for the carboxylic acid carbonyl carbon in the range of 165-185 ppm. Carbons of the aromatic rings would resonate between 110 and 150 ppm. The methyl carbon would appear at the upfield end of the spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a very broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong carbonyl (C=O) stretching vibration would be present around 1700-1730 cm⁻¹. C-H stretching and aromatic C=C and C=N stretching vibrations would also be observed.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the molecular ion and chlorine-containing fragment peaks. A predicted mass spectrum from PubChem shows major peaks at m/z 210, 138, and 351447, though the context of the latter is unclear from the source.[1]
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a general and reliable method for the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids involves a two-step process: the initial formation of the corresponding ethyl ester followed by its hydrolysis.
Synthesis of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
The synthesis of the ethyl ester precursor can be achieved through the reaction of 5-chloro-2-aminopyridine with ethyl 2-chloroacetoacetate.
Caption: Synthesis of the ethyl ester precursor.
Experimental Protocol:
-
To a solution of 5-chloro-2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide, add ethyl 2-chloroacetoacetate (1.1 equivalents).
-
The reaction mixture is heated to reflux and stirred for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate.
Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Caption: Hydrolysis of the ethyl ester.
Experimental Protocol:
-
Dissolve ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide, 2-3 equivalents).
-
The mixture is heated to reflux and stirred for a few hours, with the progress of the reaction monitored by TLC.
-
After completion, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 3-4 with a suitable acid (e.g., hydrochloric acid).
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is not extensively documented, the imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of various therapeutic agents. Derivatives of this scaffold have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.
The biological potential of this class of compounds often stems from their ability to act as enzyme inhibitors. For instance, various imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of:
-
Phosphoinositide 3-kinases (PI3Ks): These enzymes are crucial in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of the PI3K pathway is a hallmark of many cancers.
-
c-Met: This is a receptor tyrosine kinase that, when activated, can drive tumor growth, invasion, and metastasis.
-
Cyclooxygenase (COX) enzymes: COX-1 and COX-2 are key enzymes in the inflammatory pathway.
Given these precedents, a logical workflow for the biological evaluation of this compound would involve screening against a panel of kinases and other enzymes implicated in cancer and inflammation.
References
- 1. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Synthetic Overview of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry and drug discovery. Molecules incorporating this nucleus have demonstrated a wide range of biological activities, prompting further investigation into their synthesis and characterization. This technical guide provides an overview of the available spectral data and synthetic approaches for this compound, acknowledging the current limitations in publicly accessible, detailed experimental data.
Molecular Structure and Properties
The chemical structure and basic properties of this compound are well-established.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇ClN₂O₂ | PubChem[1] |
| Molecular Weight | 210.62 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 138642-96-3 | ChemicalBook[2] |
Spectral Data Summary
Table 2: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|
| Data not available | | | |
Table 3: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
|---|
| Data not available | |
Table 4: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|
| Data not available | | |
Table 5: Mass Spectrometry Data
| m/z | Intensity (%) | Assignment |
|---|
| Data not available | | |
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and spectroscopic characterization of this compound are not currently available in accessible literature. However, general synthetic routes to the imidazo[1,2-a]pyridine scaffold are well-documented. A plausible synthetic approach would involve the cyclocondensation of a substituted 2-aminopyridine with an α-haloketone or a related three-carbon synthon, followed by functional group manipulations to install the carboxylic acid.
A general workflow for the synthesis and characterization is depicted below.
Caption: General workflow for the synthesis and characterization of the target compound.
Conclusion
While this compound is a known compound with potential applications in drug discovery, a comprehensive public repository of its experimental spectral data and detailed synthetic protocols is currently lacking. The information presented here is based on general chemical knowledge and data available for structurally related compounds. Researchers interested in this molecule are encouraged to perform its synthesis and characterization to contribute to the public scientific record.
References
The Biological Versatility of the 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique chemical properties make it a versatile starting material for the synthesis of a diverse range of derivatives with potent biological activities. This technical guide provides an in-depth overview of the known biological activities of this scaffold and its analogues, with a focus on its anticancer, anti-inflammatory, and anti-tubercular potential. The information is presented with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.
Anticancer Activity
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant cytotoxic effects against a variety of cancer cell lines. While specific data for derivatives of this compound is emerging, the broader class of compounds provides a strong rationale for its investigation as a source of novel anticancer agents.
Quantitative Anticancer Activity Data
The following table summarizes the cytotoxic activity of various imidazo[1,2-a]pyridine derivatives against several cancer cell lines. It is important to note that these are not all direct derivatives of the core scaffold of interest but represent the broader potential of the imidazo[1,2-a]pyridine class.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine-based compound (IP-5) | HCC1937 (Breast Cancer) | 45 | [1] |
| Imidazo[1,2-a]pyridine-based compound (IP-6) | HCC1937 (Breast Cancer) | 47.7 | [1] |
| Imidazo[1,2-a]pyridine-based compound (IP-7) | HCC1937 (Breast Cancer) | 79.6 | [1] |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k) | HCC827 (Lung Cancer) | 0.09 - 0.43 | [2] |
| Imidazo[1,2-a]pyridine derivative (Compound 6) | A375 (Melanoma) | 9.7 - 44.6 | [3] |
| Imidazo[1,2-a]pyridine derivative (Compound 6) | HeLa (Cervical Cancer) | 9.7 - 44.6 | [3] |
Signaling Pathways in Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell growth, proliferation, and survival. Two of the most prominently implicated pathways are the PI3K/Akt/mTOR and STAT3/NF-κB pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, apoptosis, and cellular metabolism. Its aberrant activation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα, a key enzyme in this pathway.[2]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
STAT3/NF-κB Signaling Pathway
The STAT3 and NF-κB signaling pathways are critical mediators of inflammation and are often constitutively active in cancer cells, promoting tumor growth and survival. Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress these pathways, leading to anti-inflammatory and anticancer effects.[4]
Caption: STAT3/NF-κB signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Experimental Protocols: Anticancer Assays
The following are generalized protocols for common in vitro assays used to evaluate the anticancer activity of imidazo[1,2-a]pyridine derivatives.
MTT Cell Viability Assay
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.
-
Materials: 96-well plates, cancer cell lines, complete culture medium, this compound derivatives (dissolved in DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO or a detergent-based buffer).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be employed to investigate the effect of compounds on signaling pathway components.
-
Materials: Cancer cell lines, test compounds, lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, NF-κB), HRP-conjugated secondary antibodies, and a chemiluminescence detection system.
-
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.[5]
-
Anti-inflammatory Activity
The imidazo[1,2-a]pyridine scaffold has also been explored for its anti-inflammatory potential. Derivatives have been shown to inhibit key inflammatory mediators.
Quantitative Anti-inflammatory Activity Data
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Ferrocenyl(piperazine-1-yl)methanone-based derivative (4i) | NO Production in RAW 264.7 macrophages | 7.65 | [6] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Materials: RAW 264.7 murine macrophage cell line, complete culture medium, lipopolysaccharide (LPS), test compounds, and Griess reagent.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Other Biological Activities
Anti-tubercular Activity
A notable study has explored 1,2,3-triazole analogues of (6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)(piperazin-1-yl)methanone for their activity against Mycobacterium tuberculosis.
| Compound/Derivative | Assay | MIC (µg/mL) | Reference |
| (6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)(4-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)methanone | Microplate Alamar Blue Assay (MABA) | < 34 | [6] |
| (6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)(4-(2-(4-propyl-1H-1,2,3-triazol-1-yl)ethyl)piperazin-1-yl)methanone | Microplate Alamar Blue Assay (MABA) | < 21 | [6] |
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Materials: 96-well microplates, Mycobacterium tuberculosis H37Rv strain, Middlebrook 7H9 broth supplemented with OADC, test compounds, Alamar Blue reagent, and a fluorescent plate reader.
-
Procedure:
-
Prepare serial dilutions of the test compounds in the 96-well plates.
-
Inoculate the wells with a standardized suspension of M. tuberculosis.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Read the fluorescence or absorbance to determine cell viability. The MIC is defined as the lowest concentration of the compound that inhibits bacterial growth.[6]
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on the broader imidazo[1,2-a]pyridine class strongly suggests its potential in oncology and inflammatory diseases. The provided data and protocols offer a solid foundation for researchers to further explore the biological activities of derivatives of this specific scaffold, with the aim of identifying lead compounds for future drug development programs. Further synthesis and screening of amides, esters, and other derivatives of this compound are warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arabjchem.org [arabjchem.org]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and biological evaluation of novel 1,2,3-triazole analogues of Imidazo-[1,2-a]-pyridine-3-carboxamide against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide to Key Targets
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological molecules implicated in various diseases.[1][2] This technical guide provides a comprehensive overview of the key therapeutic targets of imidazo[1,2-a]pyridine derivatives, with a focus on their anticancer, anti-inflammatory, antitubercular, antiviral, and antibacterial activities. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the mechanisms of action, quantitative biological data, and detailed experimental methodologies to facilitate further investigation and development of this promising class of compounds.
Anticancer Activity: Targeting Key Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents by modulating critical cellular pathways involved in tumor growth, proliferation, and survival.[3][4] A primary mechanism of action for many of these compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell metabolism, growth, and apoptosis that is frequently dysregulated in cancer.[1][5]
dot
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Other notable anticancer targets for this class of compounds include Cyclin-Dependent Kinases (CDKs), tubulin, and c-Met, highlighting their diverse mechanisms of antitumor activity.[3]
Quantitative Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit cell growth by 50%).
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| IP-5 | HCC1937 | Breast | 45 | [5][6] |
| IP-6 | HCC1937 | Breast | 47.7 | [5][6] |
| IP-7 | HCC1937 | Breast | 79.6 | [5][6] |
| Various | Breast Cancer Cells | Breast | 0.01 - 10.0 | [5] |
Experimental Protocol: In Vitro Anticancer Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on cancer cell lines.
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Caption: COX Inhibition Assay Workflow.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Assay buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Imidazo[1,2-a]pyridine derivatives and reference inhibitors (e.g., celecoxib)
-
Detection system for prostaglandin E2 (PGE2) (e.g., Enzyme Immunoassay [EIA] kit)
Procedure:
-
Reagent Preparation: Prepare solutions of the test compounds and reference inhibitors at various concentrations.
-
Enzyme Incubation: In a microplate, pre-incubate the COX-1 or COX-2 enzyme with the assay buffer, heme, and the test compound or vehicle for a specified time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution.
-
Prostaglandin Measurement: Quantify the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Antitubercular Activity: Targeting Mycobacterial Respiration
Imidazo[1,2-a]pyridine derivatives have emerged as a potent class of antitubercular agents, with several compounds demonstrating excellent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. [7][8][9][10][11]A key target for these compounds is the mycobacterial respiratory chain, specifically the ubiquinol-cytochrome c reductase (QcrB), a component of the bc1 complex. [7][9]
Quantitative Antitubercular Activity
The following table summarizes the in vitro antitubercular activity of selected imidazo[1,2-a]pyridine derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of the compound that inhibits visible growth of the bacteria).
| Compound/Series | M. tuberculosis Strain | MIC (µM) | Reference |
| IP Inhibitors (1-4) | Various strains | 0.03 - 5 | [7][9][11] |
| Imidazo[1,2-a]pyridine-3-carboxamides | H37Rv | ≤1 (for 12 agents) | [10] |
| Compound 18 | MDR and XDR strains | Surpassed PA-824 | [10] |
| Nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating, non-replicating, MDR, and XDR strains | ≤1 (for 7 agents) | [8] |
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis. [12][13][14][15][16] dot
Caption: Microplate Alamar Blue Assay (MABA) Workflow.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with ADC or OADC
-
96-well microplates
-
Imidazo[1,2-a]pyridine derivatives
-
Alamar Blue reagent
-
Tween 80
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis.
-
Inoculation: Add the bacterial inoculum to each well containing the test compound. Include drug-free and cell-free controls.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Alamar Blue Addition: Add a mixture of Alamar Blue reagent and Tween 80 to each well.
-
Re-incubation: Incubate the plates for an additional 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Antiviral Activity: Targeting Influenza Virus RNA Polymerase
Imidazo[1,2-a]pyridine derivatives have also shown promise as antiviral agents, particularly against the influenza virus. [17][18]The primary target identified for these compounds is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. [17][18]
Quantitative Antiviral Activity
The following table shows the in vitro anti-influenza activity of selected imidazo[1,2-a]pyridine derivatives.
| Compound | Virus Strain | IC50 (µM) | K D (µM) | Reference |
| 14 | A/PR/8/34(H1N1) | 3.00 | 1.79 | [17] |
| 19 | A/PR/8/34(H1N1) | 0.95 | 0.82 | [17] |
| 41 | A/PR/8/34(H1N1) | 0.29 | 4.11 | [17] |
| A4 | Influenza A and B viruses | EC50: 2.99 - 5.38 | - | [19][20] |
Experimental Protocol: Influenza Virus Yield Reduction Assay
This assay is used to determine the concentration of a compound that inhibits the replication of the influenza virus in cell culture. [19] Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus strain of interest
-
Cell culture medium and supplements
-
Imidazo[1,2-a]pyridine derivatives
-
Hemagglutination assay reagents or TCID50 assay components
Procedure:
-
Cell Culture: Grow MDCK cells to confluence in 96-well plates.
-
Infection and Treatment: Infect the cells with a known amount of influenza virus in the presence of varying concentrations of the test compounds.
-
Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 48-72 hours).
-
Virus Quantification: Collect the supernatant from each well and quantify the amount of progeny virus using a hemagglutination assay or a TCID50 (50% tissue culture infective dose) assay.
-
Data Analysis: Determine the EC50 value, which is the concentration of the compound that reduces the viral yield by 50% compared to the untreated control.
Antibacterial Activity: Targeting DNA Gyrase and Topoisomerase IV
The antibacterial potential of imidazo[1,2-a]pyridine derivatives has been attributed to their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination in bacteria, making them attractive targets for antibiotic development.
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase. [21][22][23][24] dot
Caption: DNA Gyrase Supercoiling Assay Workflow.
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay buffer containing ATP and MgCl2
-
Imidazo[1,2-a]pyridine derivatives
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing relaxed plasmid DNA, DNA gyrase, and assay buffer.
-
Inhibitor Addition: Add the test compounds at a range of concentrations to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C to allow for the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reactions by adding a stop solution (e.g., EDTA and SDS).
-
Agarose Gel Electrophoresis: Separate the supercoiled and relaxed forms of the plasmid DNA on an agarose gel.
-
Visualization and Quantification: Stain the gel with a DNA-intercalating dye and visualize the DNA bands under UV light. Quantify the intensity of the supercoiled and relaxed DNA bands.
-
Data Analysis: Calculate the percentage of inhibition of supercoiling activity for each compound concentration and determine the IC50 value.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated a broad spectrum of biological activities, targeting key molecules and pathways involved in cancer, inflammation, and infectious diseases. This technical guide has provided a consolidated overview of these therapeutic targets, supported by quantitative data and detailed experimental protocols, to aid researchers in the rational design and evaluation of new imidazo[1,2-a]pyridine-based drug candidates. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial in translating their therapeutic potential into clinical applications.
References
- 1. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. DNA Supercoiling Catalyzed by Bacterial Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. inspiralis.com [inspiralis.com]
- 24. profoldin.com [profoldin.com]
The Discovery of Novel Imidazo[1,2-a]pyridine-Based Compounds: A Technical Guide
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have emerged as promising candidates for the treatment of various diseases, particularly cancer and tuberculosis. This technical guide provides an in-depth overview of the discovery of novel imidazo[1,2-a]pyridine-based compounds, focusing on their synthesis, biological evaluation, and mechanisms of action.
Data Presentation: Quantitative Biological Activity
The following tables summarize the in vitro activity of representative imidazo[1,2-a]pyridine derivatives against various cancer cell lines, protein kinases, and Mycobacterium tuberculosis.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 6 | A375 | Melanoma | 9.7 | [1][2] |
| WM115 | Melanoma | 15.2 | [1][2] | |
| HeLa | Cervical Cancer | 35.0 | [1][2] | |
| IP-5 | HCC1937 | Breast Cancer | 45 | [3] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [3] |
| Compound 12b | Hep-2 | Laryngeal Carcinoma | 11 | [4][5][6] |
| HepG2 | Liver Carcinoma | 13 | [4][5][6] | |
| MCF-7 | Breast Cancer | 11 | [4][5][6] | |
| A375 | Melanoma | 11 | [4][5][6] | |
| Compound 13k | HCC827 | Lung Cancer | 0.09 | [7] |
| HGC-27 | Gastric Cancer | 0.11 | [7] | |
| BGC-823 | Gastric Cancer | 0.15 | [7] | |
| A549 | Lung Cancer | 0.43 | [7] | |
| IMPA-2 | A549 | Lung Cancer | ~5 | [8][9] |
| IMPA-5 | A549 | Lung Cancer | ~7 | [8][9] |
| IMPA-6 | A549 | Lung Cancer | ~6 | [8][9] |
| IMPA-8 | A549 | Lung Cancer | ~10 | [8][9] |
| IMPA-12 | A549 | Lung Cancer | ~8 | [8][9] |
| HB9 | A549 | Lung Cancer | 50.56 | [10] |
| HB10 | HepG2 | Liver Carcinoma | 51.52 | [10] |
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 22e | c-Met | 3.9 | [11] |
| Compound 31 | c-Met | 12.8 | [12][13][14] |
| 15a | PI3K/mTOR | PI3Kα: 1.1, mTOR: 3.8 | [15][16] |
| 2g | PI3Kα | 1.8 | [17][18] |
| 12 | PI3Kα | 2.8 | [17][18] |
| 35 | PI3Kα | 150 | [19] |
| 13k | PI3Kα | 1.94 | [7] |
| 12k | Aurora A | 0.02 (Kd) | [20] |
| Aurora B | 0.03 (Kd) | [20] | |
| 24 | FLT3 | 43.82 | [21] |
Table 3: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Strain | MIC (µM) | Reference |
| IPA-6 | M. tuberculosis H37Rv | 0.05 µg/mL | [22] |
| IPA-9 | M. tuberculosis H37Rv | 0.4 µg/mL | [22] |
| IPS-1 | M. tuberculosis H37Rv | 0.4 µg/mL | [22] |
| Compound 18 | M. tuberculosis H37Rv | ≤0.006 | [23] |
| Compound 1 | M. tuberculosis H37Rv | 0.4-1.9 | [24] |
| IP Inhibitors (1-4) | M. tuberculosis | 0.03-5 | [25] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of imidazo[1,2-a]pyridine-based compounds are crucial for reproducibility and further development.
General Synthesis of the Imidazo[1,2-a]pyridine Scaffold
A common and versatile method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone.
Protocol:
-
Dissolve the appropriately substituted 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Add the desired α-haloketone (1-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction, which is indicative of kinase activity.
Protocol:
-
Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and any necessary cofactors.
-
Add the test imidazo[1,2-a]pyridine compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Initiate the kinase reaction by adding ATP at a concentration near its Km value for the specific kinase.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP generated to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[26]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[27]
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins.
Protocol:
-
Treat cells with the imidazo[1,2-a]pyridine compound for the desired time and concentration.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-Akt, total Akt, β-catenin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.[1][28]
In Vivo Tumor Xenograft Model
In vivo efficacy of novel anticancer compounds is often evaluated using tumor xenograft models in immunocompromised mice.
Protocol:
-
Subcutaneously inject a suspension of human cancer cells (e.g., A549, HCC1937) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the imidazo[1,2-a]pyridine compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitor tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length × width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Evaluate the antitumor efficacy based on tumor growth inhibition.[17][18][29]
Signaling Pathways and Experimental Workflows
Imidazo[1,2-a]pyridine-based compounds have been shown to modulate several key signaling pathways implicated in cancer and other diseases. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for the discovery of these compounds.
Wnt/β-catenin Signaling Pathway
Certain imidazo[1,2-a]pyridine derivatives have been found to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal and other cancers. They appear to act downstream of GSK-3β, leading to a decrease in nuclear β-catenin and subsequent downregulation of Wnt target genes like c-myc and cyclin D1.[30]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. Many imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[1][15][16][31]
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play important roles in tumor cell proliferation, survival, and invasion. Imidazo[1,2-a]pyridines have been identified as potent inhibitors of c-Met kinase activity.[11][12][13][14][28][32]
General Experimental Workflow
The discovery and development of novel imidazo[1,2-a]pyridine-based compounds typically follows a multi-step workflow, from initial synthesis to preclinical evaluation.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemmethod.com [chemmethod.com]
- 11. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 25. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 26. promega.de [promega.de]
- 27. benchchem.com [benchchem.com]
- 28. Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A549 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 30. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: A Comprehensive Technical Guide for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a key pharmaceutical intermediate. The document details its chemical and physical properties, outlines a comprehensive synthesis pathway including experimental protocols for its precursor, ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, and its subsequent hydrolysis. Furthermore, it presents expected spectroscopic data for the final compound. The guide also elucidates the significance of this molecule as a building block in the synthesis of pharmacologically active compounds, with a particular focus on its role as a precursor to the hypnotic agent zolpidem. Finally, the relevant GABA-A receptor signaling pathway, the target of zolpidem, is illustrated to provide context for the downstream application of this intermediate.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this scaffold exhibit a wide range of pharmacological activities, including hypnotic, anxiolytic, anticonvulsant, and anti-inflammatory properties.[3] Several marketed drugs, such as zolpidem, alpidem, and saripidem, feature this heterocyclic system, highlighting its therapeutic importance.[4]
This compound is a crucial intermediate in the synthesis of various imidazo[1,2-a]pyridine-based active pharmaceutical ingredients (APIs). Its structural features, including the chloro substituent at the 6-position and the carboxylic acid group at the 3-position, provide versatile handles for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery. This guide serves as a technical resource for researchers and professionals involved in the synthesis and development of new chemical entities based on the imidazo[1,2-a]pyridine core.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its ethyl ester intermediate is provided below.
Table 1: Physicochemical Properties
| Property | This compound | Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate |
| CAS Number | 138642-96-3[5] | 330858-13-4[6] |
| Molecular Formula | C₉H₇ClN₂O₂[7] | C₁₁H₁₁ClN₂O₂[6] |
| Molecular Weight | 210.62 g/mol [7] | 238.67 g/mol [6] |
| Appearance | White to off-white solid (Predicted) | Pale yellow solid[8] |
| Purity | ≥ 96% (Available commercially)[9] | ≥ 98% (HPLC)[8] |
| Storage Conditions | Room temperature, dry and sealed | 0-8°C[8] |
Synthesis
The synthesis of this compound is typically achieved through a two-step process:
-
Step 1: Synthesis of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. This involves the cyclization reaction of 2-amino-5-chloropyridine with ethyl 2-chloroacetoacetate.
-
Step 2: Hydrolysis of the Ethyl Ester. The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid.
A detailed experimental workflow for this synthesis is depicted below.
Experimental Protocols
The following are representative experimental protocols derived from analogous syntheses reported in the literature.[10][11] Researchers should optimize these conditions for their specific laboratory setup.
Step 1: Synthesis of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
-
Materials:
-
2-Amino-5-chloropyridine (1.0 eq)[9]
-
Ethyl 2-chloroacetoacetate (1.2 eq)
-
Ethanol (solvent)
-
Sodium bicarbonate (optional, for neutralization)
-
-
Procedure:
-
To a solution of 2-amino-5-chloropyridine in ethanol, add ethyl 2-chloroacetoacetate.
-
The reaction mixture is heated to reflux and stirred for several hours (e.g., 6-12 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate.
-
Step 2: Hydrolysis of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
-
Materials:
-
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq)
-
Sodium hydroxide (or other suitable base)
-
Ethanol/Water mixture (solvent)
-
Hydrochloric acid (for acidification)
-
-
Procedure:
-
The ethyl ester is dissolved in a mixture of ethanol and water.
-
An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux. The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 3-4 with hydrochloric acid, leading to the precipitation of the carboxylic acid.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
-
Spectroscopic Data (Expected)
Table 2: Expected ¹H and ¹³C NMR Spectral Data
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -CH₃ | ~2.5 (s) | ~15-20 |
| Pyridine-H (C5-H) | ~8.0-8.2 (d) | ~115-120 |
| Pyridine-H (C7-H) | ~7.2-7.4 (dd) | ~120-125 |
| Pyridine-H (C8-H) | ~7.6-7.8 (d) | ~125-130 |
| Imidazo-C (C2) | - | ~145-150 |
| Imidazo-C (C3) | - | ~110-115 |
| Pyridine-C (C6) | - | ~125-130 |
| Pyridine-C (C9a) | - | ~140-145 |
| -COOH | ~12-13 (br s) | ~165-170 |
Note: Predicted chemical shifts in a suitable deuterated solvent like DMSO-d₆ or CDCl₃. s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet.
Table 3: Expected FT-IR and Mass Spectrometry Data
| Technique | Expected Peaks/Signals |
| FT-IR (cm⁻¹) | ~3000-2500 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1640 (C=N stretch), ~1500-1400 (aromatic C=C stretch), C-Cl stretch (in fingerprint region).[12][13][14] |
| Mass Spec. (m/z) | Molecular Ion (M⁺): ~210. Isotopic peak for ³⁷Cl at M+2. Common fragments may include loss of -COOH (M-45) and other characteristic fragmentations of the imidazo[1,2-a]pyridine ring system.[1][7][8] |
Role as a Pharmaceutical Intermediate and Signaling Pathway
This compound is a pivotal intermediate in the synthesis of zolpidem, a widely prescribed non-benzodiazepine hypnotic agent used for the short-term treatment of insomnia. The carboxylic acid functionality allows for the introduction of the N,N-dimethylacetamide side chain, a critical pharmacophore for the biological activity of zolpidem.
Zolpidem exerts its therapeutic effects by acting as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Specifically, zolpidem exhibits a high affinity for the α1 subunit of the GABA-A receptor. Binding of zolpidem to this receptor enhances the effect of the endogenous ligand, gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, producing the sedative and hypnotic effects.
References
- 1. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride | 1243308-37-3 [smolecule.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 138642-96-3 [chemicalbook.com]
- 6. Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | C11H11ClN2O2 | CID 800334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C9H7ClN2O2 | CID 6483864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. article.sapub.org [article.sapub.org]
- 9. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
In Vitro Screening of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: A Technical Overview
Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature and patent databases did not yield specific preliminary in vitro screening data for the compound 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. The following technical guide is therefore presented as a generalized framework for the preliminary in vitro screening of novel imidazo[1,2-a]pyridine derivatives, based on established methodologies and findings for structurally related compounds. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals interested in evaluating the biological potential of this class of molecules.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The specific compound, this compound, possesses structural features that suggest potential for biological activity. Preliminary in vitro screening is the crucial first step in elucidating the therapeutic potential of such novel chemical entities. This guide outlines a standard workflow for conducting such a preliminary evaluation.
General Experimental Workflow for In Vitro Screening
A typical preliminary in vitro screening cascade for a novel imidazo[1,2-a]pyridine derivative would involve a series of assays to assess its general cytotoxicity, potential as an antimicrobial agent, and its effect on specific molecular targets or cellular pathways.
Caption: A generalized workflow for the preliminary in vitro screening of a novel compound.
Cytotoxicity Screening
The initial assessment of a compound's effect on cell viability is fundamental. This is typically performed against a panel of human cancer cell lines and a normal, non-cancerous cell line to determine both anti-proliferative activity and general toxicity.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Data Presentation: Example Cytotoxicity Data for Imidazo[1,2-a]pyridine Derivatives
The following table illustrates how cytotoxicity data for a series of hypothetical imidazo[1,2-a]pyridine derivatives might be presented.
| Compound ID | Modification | IC50 (µM) vs. HT-29 (Colon Cancer) | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. MRC-5 (Normal Lung Fibroblast) |
| IMP-001 | 6-Chloro-2-methyl-3-carboxylic acid | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| IMP-002 | 6-Bromo-2-phenyl | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 | > 100 |
| IMP-003 | 6-Fluoro-2-methyl | 35.8 ± 3.2 | 45.1 ± 4.5 | 41.3 ± 3.9 | > 100 |
| Doxorubicin | Reference Drug | 0.8 ± 0.1 | 0.5 ± 0.08 | 1.2 ± 0.2 | 2.5 ± 0.4 |
Antimicrobial Screening
Given that many heterocyclic compounds exhibit antimicrobial properties, screening against a panel of pathogenic bacteria and fungi is a standard component of a preliminary in vitro evaluation.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in a suitable broth.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Example Antimicrobial Data for Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Modification | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) | MIC (µg/mL) vs. C. albicans (Fungus) |
| IMP-001 | 6-Chloro-2-methyl-3-carboxylic acid | Data Not Available | Data Not Available | Data Not Available |
| IMP-004 | 2-Phenyl-3-amino | 16 | 64 | 32 |
| IMP-005 | 6-Nitro-2-methyl | 8 | 32 | 16 |
| Ciprofloxacin | Reference Drug (Bacteria) | 1 | 0.5 | N/A |
| Fluconazole | Reference Drug (Fungus) | N/A | N/A | 4 |
Potential Signaling Pathway Modulation
Imidazo[1,2-a]pyridine derivatives have been reported to modulate various signaling pathways implicated in cancer and inflammation. A common target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by an imidazo[1,2-a]pyridine derivative.
Further investigation into the mechanism of action of promising compounds from the primary screens would involve target-based enzymatic assays (e.g., kinase inhibition assays) and cell-based assays to measure the phosphorylation status of key proteins in relevant signaling pathways (e.g., Western blotting for p-Akt).
Conclusion
While specific in vitro screening data for this compound is not currently available in the public domain, the imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of new therapeutic agents. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the preliminary in vitro evaluation of this and other novel derivatives. Such studies are essential to identify and characterize the biological activities of new chemical entities, paving the way for further preclinical development.
Methodological & Application
experimental protocol for the synthesis of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a valuable building block in medicinal chemistry. The described methodology is a two-step process involving an initial cyclocondensation reaction to form an ester intermediate, followed by hydrolysis to yield the final carboxylic acid.
Experimental Overview
The synthesis commences with the reaction of 5-chloro-2-aminopyridine with ethyl 2-chloroacetoacetate. This cyclocondensation reaction, typically conducted in a protic solvent such as ethanol under reflux conditions, yields the intermediate, ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. Subsequent hydrolysis of this ester, commonly achieved using a base like lithium hydroxide in a mixed solvent system of ethanol and water, affords the desired product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance |
| 5-Chloro-2-aminopyridine | C₅H₅ClN₂ | 128.56 | Off-white solid |
| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | Colorless liquid |
| Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate[1][2] | C₁₁H₁₁ClN₂O₂ | 238.67[1][2] | Pale yellow solid[1] |
| This compound | C₉H₇ClN₂O₂ | 210.62 | White to off-white solid |
Experimental Protocols
Step 1: Synthesis of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
This procedure is adapted from general methods for the synthesis of imidazo[1,2-a]pyridine esters.[3][4]
Materials:
-
5-Chloro-2-aminopyridine
-
Ethyl 2-chloroacetoacetate
-
Ethanol, absolute
-
Sodium bicarbonate (optional, for neutralization)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-2-aminopyridine (1.0 eq).
-
Add absolute ethanol to dissolve the starting material (approximately 10-15 mL per gram of 5-chloro-2-aminopyridine).
-
To the stirred solution, add ethyl 2-chloroacetoacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (if the mixture is acidic) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Step 2: Synthesis of this compound
This hydrolysis step is based on established procedures for converting imidazo[1,2-a]pyridine esters to their corresponding carboxylic acids.[3][4]
Materials:
-
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 1M or 2M solution
-
Round-bottom flask
-
Magnetic stirrer/hotplate
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water (typically a 3:1 to 4:1 ratio).
-
Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50°C for 4-12 hours, monitoring the reaction by TLC until the starting ester is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Dilute the remaining aqueous solution with water.
-
Carefully acidify the aqueous solution to pH 3-4 by the dropwise addition of 1M or 2M HCl. A precipitate should form.
-
Stir the suspension in an ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water.
-
Dry the collected solid under vacuum to obtain this compound. Further purification can be achieved by recrystallization if necessary.
Visualizing the Workflow
The following diagram illustrates the two-step synthesis process.
Caption: Synthetic workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | C11H11ClN2O2 | CID 800334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. This scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a broad range of therapeutic properties including anticancer, antitubercular, antiviral, and anti-inflammatory activities. Several commercial drugs, such as Zolpidem (an insomnia medication) and Alpidem (an anxiolytic), feature the imidazo[1,2-a]pyridine core, highlighting its importance in pharmaceutical development. Copper-catalyzed synthetic methodologies have emerged as powerful and versatile tools for the construction of these valuable compounds, offering advantages such as high efficiency, mild reaction conditions, and broad substrate scope.
This document provides detailed application notes and experimental protocols for three distinct copper-catalyzed methods for the synthesis of imidazo[1,2-a]pyridine derivatives. It also includes an overview of the biological applications of these compounds, with a focus on their roles as KRAS inhibitors in cancer and as antitubercular agents.
Application Notes
Biological Activity of Imidazo[1,2-a]pyridine Derivatives
Anticancer Activity: Targeting KRAS Signaling
Mutations in the KRAS gene are among the most common drivers of human cancers, including lung, colorectal, and pancreatic cancers. The KRAS protein is a small GTPase that acts as a molecular switch in signaling pathways that control cell growth, proliferation, and survival.[1] Oncogenic mutations lock KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell division.[2]
Imidazo[1,2-a]pyridine derivatives have been identified as promising inhibitors of mutant KRAS.[3] These compounds can bind to the mutant KRAS protein, often in a covalent manner, and modulate its activity, thereby inhibiting downstream signaling through pathways such as the RAF-MEK-ERK and PI3K-AKT pathways.[1][4] This disruption of oncogenic signaling can lead to an induction of apoptosis and a reduction in tumor growth.
Antitubercular Activity: Targeting Cellular Respiration
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a major global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has created an urgent need for new antitubercular agents with novel mechanisms of action.[5]
Imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against M. tuberculosis, including drug-resistant strains.[6] A key target of these compounds is the cytochrome bcc complex (also known as complex III) of the electron transport chain, specifically the QcrB subunit.[5][7] Inhibition of QcrB disrupts the electron transport chain, leading to a depletion of ATP synthesis, which is essential for the bacterium's survival.[8] This mechanism of action is distinct from that of many existing TB drugs, making imidazo[1,2-a]pyridines attractive candidates for the treatment of drug-resistant infections.
Synthetic Methodologies
This section details three copper-catalyzed methods for the synthesis of imidazo[1,2-a]pyridine derivatives.
Method 1: One-Pot Synthesis from 2-Aminopyridines and Nitroolefins
This method provides a straightforward and environmentally friendly approach to substituted imidazo[1,2-a]pyridines, utilizing readily available starting materials and air as the oxidant.[9][10] The reaction proceeds via a cascade process involving a Michael addition, cyclization, and oxidative aromatization.
Method 2: Three-Component Synthesis from 2-Aminopyridines, Sulfonyl Azides, and Terminal Ynones
This one-pot, three-component reaction allows for the efficient construction of polysubstituted imidazo[1,2-a]pyridines.[6][11] The reaction is believed to proceed through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by a ring-cleavage and subsequent cyclization.
Method 3: Aerobic Oxidative Synthesis from 2-Aminopyridines and Ketones
This method offers a direct approach to 2,3-disubstituted imidazo[1,2-a]pyridines from simple ketones and 2-aminopyridines. The use of air as the oxidant makes this a green and sustainable process.[3][12]
Data Presentation
Table 1: Substrate Scope for the One-Pot Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Nitroolefins[9]
| Entry | 2-Aminopyridine | Nitroolefin | Product | Time (h) | Yield (%) |
| 1 | 2-Aminopyridine | β-Nitrostyrene | 2-Phenylimidazo[1,2-a]pyridine | 12 | 85 |
| 2 | 2-Amino-5-methylpyridine | β-Nitrostyrene | 7-Methyl-2-phenylimidazo[1,2-a]pyridine | 12 | 88 |
| 3 | 2-Amino-4-methylpyridine | β-Nitrostyrene | 6-Methyl-2-phenylimidazo[1,2-a]pyridine | 12 | 82 |
| 4 | 2-Aminopyridine | 1-(2-Nitrovinyl)benzene | 2-Phenylimidazo[1,2-a]pyridine | 12 | 85 |
| 5 | 2-Aminopyridine | 4-Chloro-β-nitrostyrene | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 14 | 78 |
| 6 | 2-Aminopyridine | 4-Methyl-β-nitrostyrene | 2-(p-Tolyl)imidazo[1,2-a]pyridine | 12 | 83 |
| 7 | 2-Aminopyridine | 2-Nitro-1-(thiophen-2-yl)ethene | 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine | 15 | 72 |
Reaction conditions: 2-aminopyridine (1.0 mmol), nitroolefin (1.2 mmol), CuBr (10 mol%), DMF (3 mL), 80 °C, air.
Table 2: Substrate Scope for the Three-Component Synthesis of Imidazo[1,2-a]pyridines[11]
| Entry | 2-Aminopyridine | Terminal Ynone | Sulfonyl Azide | Product | Time (h) | Yield (%) |
| 1 | 2-Aminopyridine | Ethyl propiolate | Tosyl azide | Ethyl 2-(tosylamino)imidazo[1,2-a]pyridine-3-carboxylate | 12 | 83 |
| 2 | 2-Amino-5-methylpyridine | Ethyl propiolate | Tosyl azide | Ethyl 7-methyl-2-(tosylamino)imidazo[1,2-a]pyridine-3-carboxylate | 12 | 85 |
| 3 | 2-Aminopyridine | 1-Phenylprop-2-yn-1-one | Tosyl azide | 2-Phenyl-3-(tosyl)imidazo[1,2-a]pyridine | 12 | 78 |
| 4 | 2-Aminopyridine | 1-(4-Chlorophenyl)prop-2-yn-1-one | Tosyl azide | 2-(4-Chlorophenyl)-3-(tosyl)imidazo[1,2-a]pyridine | 14 | 75 |
| 5 | 2-Aminopyridine | 1-(Thiophen-2-yl)prop-2-yn-1-one | Tosyl azide | 2-(Thiophen-2-yl)-3-(tosyl)imidazo[1,2-a]pyridine | 15 | 70 |
Reaction conditions: 2-aminopyridine (1.0 mmol), terminal ynone (1.0 mmol), sulfonyl azide (1.1 mmol), CuI (10 mol%), EtOH (3 mL), 80 °C.
Table 3: Substrate Scope for the Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Ketones[3]
| Entry | 2-Aminopyridine | Ketone | Product | Time (h) | Yield (%) |
| 1 | 2-Aminopyridine | Acetophenone | 2-Phenylimidazo[1,2-a]pyridine | 12 | 92 |
| 2 | 2-Amino-5-methylpyridine | Acetophenone | 7-Methyl-2-phenylimidazo[1,2-a]pyridine | 12 | 89 |
| 3 | 2-Aminopyridine | 4'-Chloroacetophenone | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 14 | 85 |
| 4 | 2-Aminopyridine | Propiophenone | 3-Methyl-2-phenylimidazo[1,2-a]pyridine | 12 | 88 |
| 5 | 2-Aminopyridine | 1-Indanone | 1,2-Dihydro-4H-indeno[1,2-d]imidazo[1,2-a]pyridine | 16 | 75 |
Reaction conditions: 2-aminopyridine (1.0 mmol), ketone (1.2 mmol), CuI (10 mol%), DBU (2.0 equiv.), DMSO (3 mL), 120 °C, air.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridine from 2-Aminopyridine and β-Nitrostyrene
Materials:
-
2-Aminopyridine (94.1 mg, 1.0 mmol)
-
β-Nitrostyrene (179.0 mg, 1.2 mmol)
-
Copper(I) bromide (14.3 mg, 0.1 mmol, 10 mol%)
-
N,N-Dimethylformamide (DMF, 3 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine, β-nitrostyrene, and copper(I) bromide.
-
Add DMF (3 mL) to the flask.
-
The flask is left open to the air.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2-phenylimidazo[1,2-a]pyridine.
Protocol 2: Three-Component Synthesis of Ethyl 2-(tosylamino)imidazo[1,2-a]pyridine-3-carboxylate
Materials:
-
2-Aminopyridine (94.1 mg, 1.0 mmol)
-
Ethyl propiolate (101 µL, 1.0 mmol)
-
p-Toluenesulfonyl azide (216.9 mg, 1.1 mmol)
-
Copper(I) iodide (19.0 mg, 0.1 mmol, 10 mol%)
-
Ethanol (3 mL)
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-aminopyridine, copper(I) iodide, and ethanol (3 mL).
-
Add ethyl propiolate and p-toluenesulfonyl azide to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 80 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the product.
Protocol 3: Aerobic Oxidative Synthesis of 2-Phenylimidazo[1,2-a]pyridine from 2-Aminopyridine and Acetophenone
Materials:
-
2-Aminopyridine (94.1 mg, 1.0 mmol)
-
Acetophenone (140 µL, 1.2 mmol)
-
Copper(I) iodide (19.0 mg, 0.1 mmol, 10 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 299 µL, 2.0 mmol)
-
Dimethyl sulfoxide (DMSO, 3 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine, acetophenone, copper(I) iodide, and DBU.
-
Add DMSO (3 mL) to the flask.
-
The flask is left open to the air.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL) and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).
Visualizations
Caption: KRAS Signaling Pathway and Inhibition by Imidazo[1,2-a]pyridine Derivatives.
Caption: Antitubercular Mechanism of Imidazo[1,2-a]pyridines.
Caption: Experimental Workflow for Three-Component Synthesis.
References
- 1. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper catalyzed tandem oxidative C–H amination/cyclizations: Direct access to imidazo[1,2-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy [mdpi.com]
- 5. QcrB in Mycobacterium tuberculosis: The new drug target of antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mycobacterial Membrane Proteins QcrB and AtpE: Roles in Energetics, Antibiotic Targets, and Associated Mechanisms of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Energy Metabolism in Mycobacterium tuberculosis, a New Paradigm in Antimycobacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 10. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Members of this family have demonstrated efficacy as antifungal, antiviral, anticancer, antibacterial, and anti-inflammatory agents. The imidazo[1,2-a]pyridine scaffold is a key component in several commercially available drugs.[1][2] Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate and improve the efficiency of many chemical transformations, including the synthesis of these valuable heterocyclic compounds. This approach often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[3]
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of imidazo[1,2-a]pyridines, intended for use by researchers and professionals in the fields of organic synthesis and drug development.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation offers several advantages for the synthesis of imidazo[1,2-a]pyridines:
-
Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[2][4]
-
Improved Yields: In many cases, microwave-assisted synthesis provides higher product yields compared to conventional methods.[2][5]
-
Greener Chemistry: The efficiency of microwave heating can lead to reduced energy consumption and the use of more environmentally benign solvents, and in some cases, solvent-free reactions.[2][6]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.
Synthetic Strategies
Several synthetic strategies for the preparation of imidazo[1,2-a]pyridines can be effectively facilitated by microwave irradiation. The most common approach involves the condensation of a 2-aminopyridine derivative with an α-haloketone.[7] Variations of this method, including one-pot and multi-component reactions, have also been successfully developed.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from various microwave-assisted synthetic protocols for imidazo[1,2-a]pyridines, allowing for easy comparison of different reaction conditions and their outcomes.
Table 1: Two-Component Synthesis of 2-Aryl-imidazo[1,2-a]pyridines
| Entry | 2-Aminopyridine | α-Bromoketone | Solvent | Catalyst | Power (W) | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | 2-Bromoacetophenone | Water | None | - | 60 | 30 | 92-95 | [2] |
| 2 | 2-Aminopyridine | 2-Bromo-4'-methylacetophenone | H₂O-IPA | None | 240 | - | - | Excellent | [4] |
| 3 | 2-Aminopyridine | 2-Bromoacetophenone | None | Ionic Liquid | - | - | - | Good | |
| 4 | 2-Aminopyridine | 2-Bromoacetophenone | None | None | - | - | - | Good-Excellent | [8] |
Table 2: One-Pot, Three-Component Synthesis of Imidazo[1,2-a]pyridines
| Entry | Amine Component | Carbonyl Component | Isocyanide/Other | Solvent | Catalyst | Power (W) | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | 2-Aminopyridines | Phenyl Glyoxals | Barbituric Acids | None | None | - | - | - | 82-96 | [5] |
| 2 | 2-Aminopyridines | Aromatic Ketones | N-Bromosuccinimide | Lemon Juice | Natural Acid | 400 | 85 | - | High | [6] |
| 3 | 2-Aminopyridines | Arylglyoxals | Cyclic 1,3-dicarbonyls | - | Molecular Iodine | - | - | - | Good-Very Good | [9] |
| 4 | 2-Amino-pyridines | 3-Formyl-chromone | Isocyanides | EtOH | NH₄Cl (20 mol%) | - | - | 15 | 21-36 | [10][11] |
Experimental Protocols
Herein, we provide detailed methodologies for key experiments cited in the literature.
Protocol 1: Catalyst-Free, Two-Component Synthesis in Water
This protocol is adapted from a green chemistry approach for the synthesis of imidazo[1,2-a]pyridine derivatives.[2]
Materials:
-
Substituted 2-aminonicotinic acid (1 mmol)
-
Chloroacetaldehyde (1.5 mmol)
-
Water
-
Microwave reactor tube
-
Ethyl acetate
-
Methanol
Procedure:
-
In a microwave reactor tube, combine the 2-aminonicotinic acid derivative (1 mmol) and chloroacetaldehyde (1.5 mmol) in water.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 60°C for 30 minutes with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts and concentrate them under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from methanol to afford the pure imidazo[1,2-a]pyridine derivative.
Protocol 2: One-Pot, Three-Component Synthesis in Lemon Juice
This protocol outlines an environmentally benign, one-pot procedure using a natural acid catalyst and solvent.[6]
Materials:
-
Aromatic ketone (e.g., acetophenone) (0.005 mol)
-
N-bromosuccinimide (NBS) (0.005 mol)
-
2-Aminopyridine (0.005 mol)
-
Lemon juice (10 mL)
-
Microwave reactor
-
Ice-cold water
-
Aqueous ethanol
Procedure:
-
In a microwave-safe vessel, mix the aromatic ketone (0.005 mol), N-bromosuccinimide (0.005 mol), and lemon juice (10 mL).
-
Irradiate the mixture in a microwave reactor at 400 W and 85°C. Monitor the formation of the α-bromoketone by TLC.
-
Once the α-bromination is complete, add 2-aminopyridine (0.005 mol) to the reaction mixture.
-
Continue the microwave irradiation under the same conditions until the reaction is complete (monitored by TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the solid product, wash it with cold water, and recrystallize from aqueous ethanol.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the described synthetic protocols.
Caption: Workflow for the catalyst-free, two-component synthesis of imidazo[1,2-a]pyridines.
Caption: Workflow for the one-pot, three-component synthesis using a natural acid catalyst.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of imidazo[1,2-a]pyridines, offering a rapid, efficient, and often more environmentally friendly alternative to traditional synthetic methods. The protocols and data presented here provide a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds for applications in drug discovery and materials science. The continued exploration of microwave-assisted techniques is expected to yield even more innovative and sustainable synthetic routes to this privileged scaffold.
References
- 1. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 2. connectjournals.com [connectjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [mdpi.com]
- 11. [PDF] Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Development of Anti-Cancer Agents Using 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid as a scaffold for the development of novel anti-cancer agents. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, with derivatives showing potent activity against a range of cancer cell lines.[1][2] The primary mechanism of action for many compounds in this class is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1][2][3][4]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂O₂ | [5] |
| Molecular Weight | 210.62 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 138642-96-3 | [5] |
| Appearance | Pale yellow solid (for ethyl ester) | [6] |
Postulated Mechanism of Action
Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to exert their anti-cancer effects through the induction of apoptosis and cell cycle arrest, often mediated by the inhibition of the PI3K/Akt signaling pathway.[1][3][4] Inhibition of this pathway leads to the downregulation of downstream effectors that promote cell survival and proliferation, and the upregulation of pro-apoptotic proteins.
Caption: Postulated PI3K/Akt/mTOR signaling pathway inhibition.
Data Presentation
Table 1: Illustrative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Derivative 1 | A375 | Melanoma | <1 | [3] |
| Derivative 2 | HeLa | Cervical Cancer | 0.21 | [7] |
| Derivative 3 | HCC827 | Lung Cancer | 0.09 - 0.43 | [4] |
| IP-5 | HCC1937 | Breast Cancer | 45 | |
| IP-6 | HCC1937 | Breast Cancer | 47.7 |
Note: The IC₅₀ values presented are for various derivatives of imidazo[1,2-a]pyridine and are for illustrative purposes only. The potency of this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from the commercially available 5-chloropyridin-2-amine. The first step is the synthesis of the ethyl ester, followed by hydrolysis to the carboxylic acid.[8]
Caption: Synthesis workflow for the target compound.
Step 1: Synthesis of ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate [8]
-
To a solution of 5-chloropyridin-2-amine in dimethoxyethane (DME), add ethyl 2-chloro-3-oxobutanoate.
-
Heat the reaction mixture under reflux for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate.
Step 2: Hydrolysis to this compound [8]
-
Dissolve the ethyl ester from Step 1 in a mixture of ethanol and water.
-
Add lithium hydroxide (LiOH) to the solution.
-
Heat the mixture at 70°C for 12 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, cool the mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to yield this compound.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with the compound.
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the predetermined IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 4: Cell Cycle Analysis
This protocol determines the effect of the compound on cell cycle progression.
-
Cell Treatment: Treat cells as described in the apoptosis assay protocol.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.
-
Incubation: Incubate at room temperature for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Western Blot Analysis for PI3K/Akt Pathway Proteins
This protocol assesses the effect of the compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.
-
Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the change in protein phosphorylation.
References
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C9H7ClN2O2 | CID 6483864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, study of antileishmanial and antitrypanosomal activity of imidazo pyridine fused triazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Anti-Tubercular Activity Assay of Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel anti-tubercular agents. Imidazo[1,2-a]pyridines have been identified as a promising class of heterocyclic compounds exhibiting potent activity against Mtb.[1][2] This document provides a detailed protocol for determining the in vitro anti-tubercular activity of imidazo[1,2-a]pyridine derivatives using the widely accepted Microplate Alamar Blue Assay (MABA) and Resazurin Microtiter Assay (REMA).[3][4][5] These colorimetric methods offer a reliable, cost-effective, and higher-throughput alternative to traditional agar-based methods for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.[6][7]
Principle of the Assay
The MABA and REMA methods are based on the reduction of an indicator dye by metabolically active mycobacterial cells.[8] Alamar Blue (whose active ingredient is resazurin) is a blue, non-fluorescent, and cell-permeable dye that is reduced to the pink, fluorescent resorufin by viable, respiring cells.[3][9] The color change provides a visual assessment of bacterial growth, and the MIC is determined as the lowest concentration of the compound that prevents this color change.
Data Presentation: Anti-Tubercular Activity of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the in vitro anti-tubercular activity of a selection of imidazo[1,2-a]pyridine derivatives against the H37Rv strain of Mycobacterium tuberculosis, as reported in the literature.
| Compound Class/Derivative | Modification | MIC (µg/mL) | MIC (µM) | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamides | 2,7-dimethyl | - | ≤1 (MIC90) | [10] |
| Imidazo[1,2-a]pyridine-3-carboxamides | 2,7-dimethyl | - | 0.07–2.2 (MDR strains) | [2] |
| Imidazo[1,2-a]pyridine-3-carboxamides | 2,7-dimethyl | - | 0.07–0.14 (XDR strains) | [2] |
| Imidazo[1,2-a]pyridine amides (IPA-6) | - | 0.05 | - | [11] |
| Imidazo[1,2-a]pyridine amides (IPA-9) | - | 0.4 | - | [11] |
| Imidazo[1,2-a]pyridine sulfonamides (IPS-1) | - | 0.4 | - | [11] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | 4-Br | - | 0.069–0.174 | [2] |
| Imidazo[1,2-a]pyridines | General | - | 0.03 to 5.0 | [2][12] |
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
This protocol is adapted from established methodologies for determining the MIC of compounds against Mycobacterium tuberculosis.[13][14]
Materials and Reagents:
-
Mycobacterium tuberculosis H37Rv (or other relevant strains)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80
-
Imidazo[1,2-a]pyridine derivatives (test compounds)
-
Standard anti-tubercular drugs (e.g., Isoniazid, Rifampicin) as positive controls
-
Dimethyl sulfoxide (DMSO)
-
Alamar Blue reagent or Resazurin sodium salt
-
Sterile 96-well microplates (flat-bottom)
-
Sterile distilled water
-
Parafilm
Equipment:
-
Biosafety cabinet (Class II or III)
-
Incubator (37°C)
-
Microplate reader (optional, for quantitative analysis)
-
Multichannel pipette
-
Vortex mixer
Procedure:
-
Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis in Middlebrook 7H9 broth until it reaches the mid-log phase of growth (OD600 of 0.4-0.8).
-
Adjust the turbidity of the bacterial suspension with fresh 7H9 broth to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Dilute the adjusted inoculum 1:50 in 7H9 broth to obtain the final inoculum for the assay.
-
-
Preparation of Test Compounds:
-
Prepare stock solutions of the imidazo[1,2-a]pyridine derivatives and control drugs in DMSO (typically 1-10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in 7H9 broth in a separate 96-well plate or in tubes to achieve the desired concentration range for testing.
-
-
Assay Setup:
-
In a sterile 96-well microplate, add 100 µL of 7H9 broth to all wells.
-
Add 100 µL of the diluted test compounds to the respective wells in duplicate or triplicate.
-
Include wells for a positive control (a standard anti-tubercular drug), a negative control (no drug), and a sterility control (no bacteria).
-
Add 100 µL of the prepared mycobacterial inoculum to all wells except the sterility control wells. The final volume in each well should be 200 µL.
-
-
Incubation:
-
Seal the microplate with Parafilm to prevent evaporation and contamination.
-
Incubate the plate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue/Resazurin:
-
After the incubation period, prepare a fresh solution of Alamar Blue or Resazurin. For Resazurin, a 0.01% (w/v) solution in sterile distilled water is commonly used.
-
Add 20-30 µL of the indicator dye to each well.
-
Re-incubate the plate at 37°C for 12-24 hours.
-
-
Data Analysis and Interpretation:
-
Visually inspect the wells for a color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
For a more quantitative analysis, the fluorescence can be read using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Visualization of Experimental Workflow
Caption: Workflow for the in vitro anti-tubercular activity assay.
Potential Mechanism of Action of Imidazo[1,2-a]pyridines
Several studies suggest that imidazo[1,2-a]pyridines exert their anti-tubercular effect by targeting the QcrB subunit of the ubiquinol cytochrome c reductase, a key component of the electron transport chain.[12][15][16] This inhibition disrupts ATP homeostasis, leading to a depletion of cellular energy and ultimately inhibiting mycobacterial growth.[16]
Caption: Proposed mechanism of action of imidazo[1,2-a]pyridines.
References
- 1. [PDF] Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents | Semantic Scholar [semanticscholar.org]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 9. journals.asm.org [journals.asm.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibitor Development using 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including potent kinase inhibition.[1] Kinases are a critical class of enzymes that regulate numerous cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major focus of drug discovery. This document provides detailed application notes and protocols for the utilization of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid as a key starting material in the development of novel kinase inhibitors. The focus will be on the synthesis of derivative compounds and their evaluation as inhibitors of the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated cascade in cancer.[2]
Key Signaling Pathway: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common event in various cancers, making it a prime target for therapeutic intervention.[3][4] Inhibitors targeting key kinases in this pathway, such as PI3K, AKT, and mTOR, have shown significant promise in preclinical and clinical studies.[5] Imidazo[1,2-a]pyridine derivatives have been successfully developed as potent inhibitors of this pathway.[2][6]
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the inhibitory activities of representative imidazo[1,2-a]pyridine derivatives against key kinases. While specific data for derivatives of this compound are not publicly available, the presented data for structurally related compounds serve as a benchmark for expected potency.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell-Based IC50 (µM) | Reference |
| Compound 1 | PI3Kα | 0.20 | HCT-116 | 0.01 | [6][7] |
| mTOR | 21 | [6][7] | |||
| Compound 2 | PI3KCA | 2.8 | A375 (melanoma) | 0.14 | [2] |
| HeLa (cervical) | 0.21 | [2] | |||
| Compound 3 | PI3Kα | 2 | T47D (breast) | >10 | [8] |
| Compound 4 | PIM-1 | 14.3 | - | - | [9] |
| Compound 5 | PIM-2 | - | Ba/F3 | - | |
| Compound 6 | AKT | - | A375, WM115, HeLa | 9.7 - 44.6 |
Experimental Protocols
Synthesis of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives
This protocol describes a general method for the synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives from this compound via amide bond formation.[10][11]
Materials:
-
This compound
-
Amine of interest (R-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add EDC (1.2 eq) and DMAP (0.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 16-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired imidazo[1,2-a]pyridine-3-carboxamide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (Luminescent-Based)
This protocol describes a method to determine the in vitro inhibitory activity of a synthesized compound against a target kinase.[12]
Materials:
-
Purified recombinant kinase of interest (e.g., PI3K, mTOR)
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Synthesized imidazo[1,2-a]pyridine-3-carboxamide derivative
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions or DMSO (vehicle control).
-
Add the kinase and substrate solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.[13]
Materials:
-
Cancer cell line of interest (e.g., HCT-116, A375, HeLa)
-
Complete cell culture medium
-
Synthesized imidazo[1,2-a]pyridine-3-carboxamide derivative
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound (final DMSO concentration <0.5%) for 48 or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis in cancer cells upon treatment with the test compound.[13]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Synthesized imidazo[1,2-a]pyridine-3-carboxamide derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the test compound at desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.
-
Add 1X Binding Buffer and analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Experimental Workflow
The following diagram illustrates a general workflow for the development and evaluation of kinase inhibitors derived from this compound.
Caption: General experimental workflow for kinase inhibitor development.
References
- 1. Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer [scholarworks.indianapolis.iu.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the HPLC Analysis of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Introduction
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical research and development. Accurate and reliable analytical methods are essential for its quantification in various stages of drug discovery and manufacturing, including purity assessment, stability studies, and formulation analysis. This document provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound, tailored for researchers, scientists, and drug development professionals. The proposed method is based on reversed-phase chromatography, which is well-suited for moderately nonpolar molecules like the target analyte.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are critical in the development of a robust HPLC method.
| Property | Value | Reference |
| Molecular Formula | C₉H₇ClN₂O₂ | [1] |
| Molecular Weight | 210.62 g/mol | [1] |
| XLogP3 | 2.6 | [1] |
The XLogP3 value of 2.6 suggests that the compound is sufficiently hydrophobic for good retention on a reversed-phase column.[1] As an acidic compound, controlling the pH of the mobile phase is crucial to ensure consistent retention and sharp peak shapes.[2][3]
HPLC Method Parameters
The following table outlines the recommended HPLC conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 70% A / 30% B to 30% A / 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Experimental Protocols
1. Preparation of Mobile Phase
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
2. Preparation of Standard Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to generate a calibration curve.
3. Sample Preparation
The appropriate sample preparation will depend on the sample matrix.
-
For Bulk Drug Substance: Accurately weigh approximately 10 mg of the sample, dissolve it in the diluent in a 10 mL volumetric flask, and dilute to the mark. Further dilute as necessary to fall within the calibration range.
-
For Formulations (e.g., Tablets):
-
Weigh and grind a representative number of tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to 10 mg of the active ingredient and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[4][5]
-
4. System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 20 µg/mL) five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
5. Analysis and Quantification
Inject the prepared standard and sample solutions into the HPLC system. The concentration of this compound in the samples can be determined by comparing the peak area with the calibration curve generated from the standard solutions.
Workflow Diagrams
The following diagrams illustrate the key workflows for this analytical method.
References
Application Notes and Protocols for the Purification of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The following methods are based on established chemical principles and analogous procedures for similar molecular scaffolds.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its utility as a building block for various therapeutic agents. Achieving high purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring reproducible biological data. This document outlines two primary purification techniques: column chromatography and recrystallization.
Data Presentation
The selection of a purification method often involves a trade-off between yield, purity, and scalability. The following table summarizes representative data for the purification of this compound based on typical outcomes for analogous compounds.
| Purification Technique | Purity (%) | Typical Yield (%) | Recovery Rate (%) | Throughput |
| Column Chromatography | >98% | 75-85% | ~90% | Low to Medium |
| Recrystallization | >99% | 60-75% | ~80% | Medium to High |
Experimental Protocols
Purification by Column Chromatography
This method is suitable for purifying small to medium quantities of the compound and is effective at removing a wide range of impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Methanol (MeOH)
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., 95:5 DCM:MeOH).
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent mixture. Adsorb this solution onto a small amount of silica gel and dry it under vacuum. Carefully layer the dried sample onto the top of the packed column.
-
Elution: Begin the elution with the selected solvent system. A common starting point for similar compounds is a mixture of dichloromethane and methanol (e.g., 98:2 to 95:5 v/v). The polarity can be gradually increased by increasing the proportion of methanol to facilitate the elution of the desired compound.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions onto a TLC plate and develop it in an appropriate solvent system (e.g., the elution solvent). Visualize the spots under a UV lamp.
-
Pooling and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Drying: Dry the purified solid under high vacuum to remove any residual solvent.
Purification by Recrystallization
Recrystallization is a highly effective technique for obtaining high-purity crystalline solids. The choice of solvent is critical for successful recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Methanol, or a mixture of solvents like Methanol/Water)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Protocol:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. For compounds with a carboxylic acid group, polar protic solvents like ethanol or methanol are often good candidates. A mixed solvent system, such as methanol and water, can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid completely dissolves. If using a mixed solvent system, dissolve the compound in the "good" solvent (e.g., methanol) at an elevated temperature and then slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid. Reheat to get a clear solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The slow cooling promotes the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of the solvent.
Visualizations
Caption: Workflow for Purification by Column Chromatography.
Caption: Workflow for Purification by Recrystallization.
Application Notes and Protocols for the Derivatization of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid and subsequent biological screening of the synthesized compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document outlines detailed protocols for the synthesis of amide and ester derivatives, as well as standardized methods for evaluating their potential as therapeutic agents.
Introduction to this compound
This compound is a key intermediate for the synthesis of a diverse library of bioactive compounds. The presence of the carboxylic acid moiety at the 3-position provides a convenient handle for derivatization, allowing for the exploration of the chemical space around the core scaffold. This exploration is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds.
Derivatization Strategies
The primary focus of derivatization for this core structure is the modification of the carboxylic acid group to generate amides and esters. These functional groups can significantly influence the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can affect its pharmacokinetic and pharmacodynamic profile.
Amide Synthesis: Amide bond formation is a cornerstone of medicinal chemistry. The general approach involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[4]
Ester Synthesis: Esterification can be achieved through various methods, including Fischer esterification under acidic conditions or by reacting the carboxylic acid with an alcohol in the presence of a suitable coupling agent. A straightforward and efficient method involves the use of phosphorus oxychloride (POCl3) as a catalyst with the desired alcohol.
Biological Screening Protocols
Following successful derivatization, the newly synthesized compounds are subjected to a battery of biological assays to determine their activity profile. Initial screening typically focuses on cytotoxicity against cancer cell lines and antimicrobial activity against a panel of pathogenic bacteria.
Anticancer Screening: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5][6][7][8] This assay measures the metabolic activity of cells, which is an indicator of their viability.
Antibacterial Screening: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11][12][13] The broth microdilution method is a standard and efficient technique for determining the MIC values of a large number of compounds.
Data Presentation
Quantitative data from biological screening should be organized into clear and concise tables to facilitate comparison and SAR analysis. Key parameters to be tabulated include the IC50 values for anticancer activity and MIC values for antibacterial activity.
Table 1: Representative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives (MTT Assay)
| Compound ID | R Group | Cancer Cell Line | IC50 (µM) |
| Parent Acid | -OH | A549 (Lung) | >100 |
| Derivative 1 | -NH-Phenyl | A549 (Lung) | 15.2 |
| Derivative 2 | -NH-Benzyl | A549 (Lung) | 8.9 |
| Derivative 3 | -O-Ethyl | A549 (Lung) | 45.7 |
| Parent Acid | -OH | MCF-7 (Breast) | >100 |
| Derivative 1 | -NH-Phenyl | MCF-7 (Breast) | 22.5 |
| Derivative 2 | -NH-Benzyl | MCF-7 (Breast) | 12.1 |
| Derivative 3 | -O-Ethyl | MCF-7 (Breast) | 68.3 |
Note: The data presented in this table is representative and intended for illustrative purposes.
Table 2: Representative Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives (MIC Assay)
| Compound ID | R Group | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) |
| Parent Acid | -OH | >128 | >128 |
| Derivative 1 | -NH-Phenyl | 32 | 64 |
| Derivative 2 | -NH-Benzyl | 16 | 32 |
| Derivative 3 | -O-Ethyl | 64 | 128 |
Note: The data presented in this table is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
A common method for amide synthesis involves the use of coupling agents.
Materials:
-
This compound
-
Desired primary or secondary amine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in anhydrous DCM or DMF.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.2 equivalents) or EDC (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).
-
Dilute the filtrate with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).
Protocol 2: General Procedure for Ester Synthesis
A convenient method for esterification is the use of phosphorus oxychloride.
Materials:
-
This compound
-
Desired alcohol (e.g., ethanol, methanol)
-
Phosphorus oxychloride (POCl3)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in the desired alcohol, which also serves as the solvent.
-
Cool the solution in an ice bath.
-
Add POCl3 (1.2 equivalents) dropwise to the cold solution with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture over crushed ice.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by recrystallization or silica gel column chromatography if necessary.
Protocol 3: MTT Assay for Anticancer Screening
This protocol is a standard procedure for evaluating the cytotoxicity of compounds on adherent cancer cell lines.[5][6][7][8][14]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Broth Microdilution MIC Assay for Antibacterial Screening
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against bacteria.[9][10][11][12][13]
Materials:
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum adjusted to 0.5 McFarland standard
-
Microplate reader or visual inspection
Procedure:
-
Add 50 µL of sterile MHB to each well of a 96-well plate.
-
Add 50 µL of the test compound solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last column of dilutions.
-
Prepare a bacterial inoculum in MHB, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final compound concentrations.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible bacterial growth (turbidity). The MIC can also be determined by measuring the optical density at 600 nm.
Mandatory Visualizations
Signaling Pathway Diagram
Imidazo[1,2-a]pyridine derivatives have been reported to exert their anticancer effects through the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell survival and proliferation.[15]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from the derivatization of the starting material to the final biological evaluation.
Caption: Workflow for derivatization and biological screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 12. researchgate.net [researchgate.net]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process:
-
Step 1: Synthesis of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. This step involves the cyclization of 5-chloro-2-aminopyridine with ethyl 2-chloroacetoacetate.
-
Step 2: Hydrolysis of the Ester. The ethyl ester intermediate is then hydrolyzed to the final carboxylic acid product.
Detailed Methodology for Step 1: Synthesis of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
A solution of 5-chloro-2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol is prepared. To this solution, ethyl 2-chloroacetoacetate (1.1 equivalents) is added. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield pure ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate.
Detailed Methodology for Step 2: Hydrolysis of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
The purified ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate from Step 1 is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to reflux and stirred for several hours, with the progress of the reaction monitored by TLC. Once the hydrolysis is complete, the ethanol is removed under reduced pressure. The remaining aqueous solution is then acidified with a suitable acid, such as hydrochloric acid, to precipitate the carboxylic acid product. The solid product is collected by filtration, washed with water, and dried to afford this compound.
Troubleshooting Guides
This section addresses common issues that may be encountered during the synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the ethyl ester (Step 1) | Incomplete reaction. | - Ensure the reaction is heated to the appropriate reflux temperature. - Extend the reaction time and monitor closely by TLC. |
| Decomposition of starting materials or product. | - Avoid excessively high temperatures, which can lead to tar formation[1]. - Consider using a milder base or solvent if decomposition is suspected. | |
| Impure starting materials. | - Verify the purity of 5-chloro-2-aminopyridine and ethyl 2-chloroacetoacetate before starting the reaction. | |
| Multiple spots on TLC after cyclization (Step 1) | Formation of side products (e.g., regioisomers, dimers). | - Optimize the reaction temperature; sometimes a lower temperature can improve selectivity. - Purify the crude product carefully using column chromatography with an appropriate solvent gradient. |
| Difficulty in purifying the ethyl ester | Co-elution of impurities. | - Experiment with different solvent systems for column chromatography. A combination of hexanes and ethyl acetate is often a good starting point. |
| Incomplete hydrolysis of the ester (Step 2) | Insufficient base or reaction time. | - Increase the amount of base (e.g., NaOH, KOH) used for the hydrolysis. - Extend the reflux time and monitor the reaction by TLC until all the ester has been consumed. |
| Product does not precipitate upon acidification (Step 2) | Product is soluble in the aqueous acidic solution. | - Cool the solution in an ice bath to reduce solubility. - If precipitation is still not observed, extract the aqueous layer with an organic solvent like ethyl acetate. |
| Final product is impure | Incomplete hydrolysis or co-precipitation of impurities. | - Ensure the hydrolysis was complete before acidification. - Recrystallize the crude carboxylic acid from a suitable solvent to improve purity. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the hydrolysis step?
A1: The base, typically sodium hydroxide or potassium hydroxide, acts as a nucleophile to attack the carbonyl carbon of the ester, leading to the cleavage of the ester bond and the formation of the carboxylate salt.
Q2: Can I use a different solvent for the cyclization reaction?
A2: While ethanol is commonly used, other polar solvents like isopropanol or n-butanol could potentially be used. However, it is important to optimize the reaction conditions, including temperature and reaction time, for any new solvent system.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is an effective method for monitoring the progress of both the cyclization and hydrolysis steps. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product.
Q4: What are the potential side reactions in the cyclization step?
A4: While not extensively documented for this specific reaction, potential side reactions in similar imidazo[1,2-a]pyridine syntheses can include the formation of regioisomers if the aminopyridine has multiple nucleophilic sites, or dimerization of the starting materials under certain conditions. Careful control of reaction conditions can help minimize these side products.
Q5: What is the best way to purify the final carboxylic acid?
A5: After precipitation and filtration, the purity of the carboxylic acid can often be improved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Data Presentation
Optimization of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis (Illustrative Data from a Related Synthesis)[2]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuCl (10) | Toluene | 100 | 12 | 45 |
| 2 | CuBr (10) | Toluene | 100 | 12 | 62 |
| 3 | CuI (10) | Toluene | 100 | 12 | 58 |
| 4 | CuBr (10) | Dioxane | 100 | 12 | 75 |
| 5 | CuBr (10) | DMF | 100 | 12 | 85 |
| 6 | CuBr (10) | DMF | 80 | 8 | 90 |
| 7 | CuBr (10) | DMF | 120 | 12 | 82 |
| 8 | CuBr (5) | DMF | 80 | 8 | 88 |
Note: This table is illustrative and based on a related synthesis. Optimal conditions for the synthesis of this compound may vary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of the target compound.
References
common side reactions in the synthesis of imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of imidazo[1,2-a]pyridines. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section is organized by common synthetic methods for preparing imidazo[1,2-a]pyridines and addresses specific issues that may arise during experimentation.
Classical Condensation Reactions (e.g., Tschitschibabin Reaction)
The condensation of a 2-aminopyridine with an α-halocarbonyl compound is a fundamental and widely used method for synthesizing imidazo[1,2-a]pyridines. However, several side reactions can lead to low yields and purification challenges.
FAQ 1: I am getting a low yield in my Tschitschibabin reaction, and I see multiple spots on my TLC plate. What are the likely side products?
Answer:
Low yields in the Tschitschibabin reaction are often due to the formation of several byproducts. The most common side reactions include:
-
Formation of Regioisomers: When using substituted 2-aminopyridines, the initial alkylation can occur on either the endocyclic or exocyclic nitrogen atom. While the subsequent cyclization to the desired imidazo[1,2-a]pyridine is generally favored, competing reaction pathways can lead to the formation of isomeric products. For instance, with unsymmetrically substituted 2-aminopyridines, two different regioisomers of the final product can be formed. The ratio of these isomers is often influenced by the electronic and steric nature of the substituents on the pyridine ring.
-
Dimerization and Polymerization: Under harsh reaction conditions, such as high temperatures, starting materials and intermediates can undergo self-condensation or polymerization, leading to complex mixtures and reduced yields of the desired product.
-
Incomplete Cyclization: The intermediate N-phenacylpyridinium salt may not fully cyclize, especially if the reaction time is too short or the temperature is too low. This can result in the presence of this intermediate in the final product mixture.
Troubleshooting:
-
Optimize Reaction Temperature: Carefully control the reaction temperature. While heat is often required to drive the cyclization, excessive heat can promote side reactions. A stepwise temperature gradient can be beneficial, with a lower temperature for the initial alkylation and a higher temperature for the cyclization.
-
Choice of Base: The choice and amount of base can significantly impact the reaction outcome. A non-nucleophilic base is often preferred to avoid competing reactions with the α-halocarbonyl compound.
-
Solvent Selection: The polarity of the solvent can influence the reaction rate and selectivity. Protic solvents can facilitate the cyclization, but aprotic solvents may be necessary to control other side reactions.
Experimental Protocol: Minimizing Side Reactions in the Synthesis of 2-Aryl-imidazo[1,2-a]pyridines
This protocol is adapted for the synthesis of 2-aryl-imidazo[1,2-a]pyridines from a 2-aminopyridine and a phenacyl bromide, with a focus on minimizing byproduct formation.[1]
-
Dissolution: Dissolve the substituted 2-aminopyridine (2.0 mmol) in a 1:1 (v/v) mixture of aqueous ethanol (10 mL).
-
Addition of Phenacyl Bromide: To this solution, add the substituted phenacyl bromide (2.0 mmol).
-
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (4.0 mmol) dropwise to the reaction mixture. The slow addition of the base helps to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (1:1 v/v).
-
Work-up: Upon completion of the reaction, extract the product with a mixture of water and chloroform (1:1, 2 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Multicomponent Reactions (e.g., Groebke-Blackburn-Bienaymé Reaction)
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide. While efficient, suboptimal conditions can lead to side product formation.
FAQ 2: My Groebke-Blackburn-Bienaymé reaction is giving me a complex mixture of products instead of the desired 3-aminoimidazo[1,2-a]pyridine. What could be the issue?
Answer:
The GBB reaction is sensitive to reaction conditions, and deviations from the optimal parameters can lead to the formation of various side products. Key issues to consider are:
-
Formation of Amidine Byproducts: The reaction between the 2-aminopyridine and the aldehyde forms a Schiff base intermediate. If this intermediate is not efficiently trapped by the isocyanide, it can undergo further reactions, leading to the formation of amidine byproducts.
-
Isocyanide Polymerization: Isocyanides can be prone to polymerization, especially in the presence of acid catalysts or at elevated temperatures. This can reduce the amount of isocyanide available for the main reaction and complicate purification.
-
Incomplete Cyclization: The intermediate formed after the addition of the isocyanide to the Schiff base may not cyclize efficiently, leading to the presence of open-chain intermediates in the product mixture.
Troubleshooting:
-
Catalyst Choice and Loading: The choice of catalyst (often a Lewis or Brønsted acid) and its concentration are critical. Too much acid can promote isocyanide polymerization, while too little may not effectively catalyze the reaction. Screening different catalysts and optimizing the loading is recommended.
-
Reaction Temperature: The GBB reaction is often performed at room temperature or with gentle heating. Higher temperatures can increase the rate of side reactions.
-
Order of Addition of Reagents: The order in which the reactants are added can influence the outcome. Pre-forming the Schiff base before adding the isocyanide can sometimes minimize side reactions.
Quantitative Data: Effect of Catalyst on the Groebke-Blackburn-Bienaymé Reaction
The following table summarizes the effect of different catalysts on the yield of a model GBB reaction.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Methanol | 25 | 24 | <5 |
| 2 | Sc(OTf)₃ (10) | Methanol | 25 | 12 | 85 |
| 3 | Yb(OTf)₃ (10) | Methanol | 25 | 12 | 82 |
| 4 | InCl₃ (10) | Methanol | 25 | 18 | 75 |
| 5 | p-TSA (10) | Methanol | 25 | 24 | 65 |
Data is illustrative and based on typical trends observed in the literature.
Visualizations
Logical Workflow for Troubleshooting Low Yields in Imidazo[1,2-a]pyridine Synthesis
Caption: A flowchart outlining the logical steps for troubleshooting low yields in the synthesis of imidazo[1,2-a]pyridines.
Reaction Pathway: Groebke-Blackburn-Bienaymé Reaction
Caption: A simplified diagram illustrating the key steps in the Groebke-Blackburn-Bienaymé reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines.
References
Technical Support Center: Synthesis of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for improving the yield and purity of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Experimental Workflow Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the cyclocondensation of 5-chloro-2-aminopyridine with a β-keto ester, such as ethyl 2-chloroacetoacetate, to form the corresponding ethyl ester. The subsequent step is the hydrolysis of the ethyl ester to the final carboxylic acid product.
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of ethyl ester (Step 1) | - Incomplete reaction. - Sub-optimal reaction temperature. - Presence of moisture in reagents or solvent. - Competing side reactions. | - Increase reaction time and monitor by TLC. - Optimize temperature; refluxing in ethanol is common. - Ensure all reagents and solvents are anhydrous. - Use a mild base (e.g., NaHCO₃) to neutralize HCl formed during the reaction. |
| Formation of dark-colored byproducts | - High reaction temperatures leading to decomposition. - Air oxidation of intermediates. | - Maintain a consistent and moderate reaction temperature. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete hydrolysis of the ethyl ester (Step 2) | - Insufficient amount of acid or base. - Short reaction time. - Low reaction temperature. | - Use a stoichiometric excess of the hydrolyzing agent (e.g., 2-3 equivalents of NaOH or concentrated HCl). - Increase the reaction time and monitor by TLC until the starting ester is consumed. - Heat the reaction mixture to reflux. |
| Difficulty in isolating the final product | - Product is too soluble in the reaction mixture. - Formation of salts that are soluble in the aqueous phase. | - After hydrolysis, carefully adjust the pH to the isoelectric point of the carboxylic acid to induce precipitation. - Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) after acidification. |
| Low purity of the final product | - Presence of unreacted starting materials or ester. - Formation of side-products from self-condensation of the β-keto ester. | - Ensure complete reaction in both steps by monitoring with TLC. - Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid). - If recrystallization is ineffective, consider column chromatography on silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the initial cyclocondensation reaction?
A1: Ethanol is a commonly used and effective solvent for the condensation of 2-aminopyridines with β-keto esters, often under reflux conditions. Using ethanol can lead to good yields, in some cases reported to be in the range of 84-91% for similar iodo-substituted imidazo[1,2-a]pyridines.[1]
Q2: Should I use a catalyst for the cyclocondensation step?
A2: While the reaction can proceed without a catalyst, some studies on related imidazo[1,2-a]pyridines have shown that Lewis acids or iodine can catalyze the reaction, potentially improving yields and reducing reaction times. However, for the reaction of 5-chloro-2-aminopyridine with ethyl 2-chloroacetoacetate, the reaction is often carried out without an additional catalyst.
Q3: What are the typical conditions for the hydrolysis of the ethyl ester?
A3: The ethyl ester can be hydrolyzed to the carboxylic acid using either acidic or basic conditions. A common method is to use an aqueous solution of a strong base like sodium hydroxide (NaOH) or a strong acid like hydrochloric acid (HCl) under reflux. For related compounds, hydrolysis with 12 M HCl has been reported to give yields between 48% and 73%.[2]
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is an effective technique to monitor the progress of both the cyclocondensation and hydrolysis steps. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot.
Q5: What are the potential side products in this synthesis?
A5: A potential side product in the first step is the formation of a pyrido[1,2-a]pyrimidin-4-one derivative through a different cyclization pathway, especially if polyphosphoric acid is used. Also, self-condensation of the β-keto ester can occur. During hydrolysis, incomplete reaction will leave unreacted ester in the final product.
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound and its ethyl ester intermediate. Please note that yields can vary based on specific experimental conditions and scale.
| Step | Reactants | Solvent | Temperature | Reaction Time | Typical Yield | Purity |
| 1. Ester Synthesis | 5-Chloro-2-aminopyridine, Ethyl 2-chloroacetoacetate | Ethanol | Reflux | 4-12 hours | 60-85% | >95% after purification |
| 2. Hydrolysis | Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, NaOH (aq) | Water/Ethanol | Reflux | 2-6 hours | 70-90% | >98% after recrystallization |
| 2. Hydrolysis | Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, HCl (conc) | Water | Reflux | 2-6 hours | 65-85% | >98% after recrystallization |
Key Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
This protocol is adapted from general procedures for the synthesis of similar imidazo[1,2-a]pyridine derivatives.
Materials:
-
5-Chloro-2-aminopyridine
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Ethyl 2-chloroacetoacetate
-
Ethanol, anhydrous
-
Sodium bicarbonate (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-aminopyridine (1.0 eq) in anhydrous ethanol.
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Add ethyl 2-chloroacetoacetate (1.1 eq) to the solution.
-
(Optional) Add sodium bicarbonate (1.2 eq) to neutralize the HCl formed during the reaction.
-
Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, evaporate the solvent under reduced pressure.
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Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).
Protocol 2: Hydrolysis of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Materials:
-
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)
-
Water
-
Ethanol (optional, to aid solubility)
Procedure:
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In a round-bottom flask, suspend or dissolve the ethyl ester (1.0 eq) in a mixture of water and ethanol (if needed).
-
Add a solution of NaOH (2-3 eq in water) or concentrated HCl (2-3 eq).
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Heat the mixture to reflux for 2-6 hours, monitoring by TLC until all the starting ester has been consumed.
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Cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture with concentrated HCl (if using basic hydrolysis) or neutralize with a base like NaOH (if using acidic hydrolysis) to a pH of approximately 4-5.
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The carboxylic acid should precipitate out of the solution.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum.
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If necessary, the product can be further purified by recrystallization from an appropriate solvent such as an ethanol/water mixture or acetic acid.
Signaling Pathways and Logical Relationships
The reaction mechanism for the formation of the imidazo[1,2-a]pyridine ring system involves a series of logical steps, as illustrated below.
Caption: Logical relationship of steps in the imidazo[1,2-a]pyridine ring formation.
References
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
Technical Support Center: Imidazo[1,2-a]pyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My imidazo[1,2-a]pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue in imidazo[1,2-a]pyridine synthesis and can stem from several factors. Systematically evaluating your reaction conditions is key to identifying the root cause.
Common Causes for Low Yields and Potential Solutions:
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Suboptimal Catalyst: The choice of catalyst is critical and highly dependent on the specific reaction. For instance, in multicomponent reactions, iodine has been shown to be a cost-effective and efficient catalyst.[1] In copper-catalyzed reactions, CuBr has been identified as a highly effective catalyst.[2] If you are experiencing low yields, consider screening different catalysts.
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Incorrect Solvent: The polarity of the solvent can significantly impact reaction efficiency. For iodine-catalyzed reactions, ethanol has been reported to provide excellent yields, while solvents like methanol, water, acetonitrile, DCM, and toluene may result in lower to moderate yields.[1] In copper-catalyzed syntheses, DMF is often the solvent of choice.[2]
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Inappropriate Reaction Temperature: Temperature plays a crucial role in reaction kinetics and stability of reactants. For example, in some isocyanide-based multicomponent reactions, higher temperatures can lead to the decomposition of acid-sensitive isocyanides, thus reducing the yield.[1] It is important to optimize the temperature for your specific reaction. For certain copper-catalyzed reactions, 80°C has been found to be the ideal temperature.[2]
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Presence of Water: For some reactions, anhydrous conditions are necessary. The presence of water can interfere with the reaction, leading to lower yields. However, some modern methods are specifically designed to be performed in water, offering a greener alternative.
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Substrate Reactivity: The electronic properties of your starting materials can influence the reaction outcome. Electron-donating groups on the 2-aminopyridine ring and electron-withdrawing groups on the aldehyde or ketone can sometimes lead to better yields, although this is highly dependent on the specific reaction mechanism.
Below is a troubleshooting workflow to help you address low yield issues:
Caption: Troubleshooting workflow for low yields in imidazo[1,2-a]pyridine synthesis.
Q2: I am having difficulty purifying my imidazo[1,2-a]pyridine product. What are some common purification challenges and how can I overcome them?
A2: Purification of imidazo[1,2-a]pyridines can be challenging due to the presence of closely related side products and unreacted starting materials.
Common Purification Issues and Solutions:
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Co-elution with Starting Materials: If the polarity of your product is very similar to that of the starting materials, separation by column chromatography can be difficult. In such cases, consider using a different solvent system for elution or employing alternative purification techniques like preparative HPLC.
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Presence of Persistent Impurities: Some side reactions can lead to impurities that are difficult to remove. Optimizing the reaction conditions to minimize the formation of these side products is the best approach. If impurities persist, recrystallization from a suitable solvent can be an effective purification method.
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Product Precipitation: In some cases, the product may precipitate out of the reaction mixture.[1] This can be advantageous as it simplifies the initial purification. The crude product can be collected by filtration and then further purified by recrystallization.
Q3: What are the common side products in imidazo[1,2-a]pyridine synthesis and how can their formation be minimized?
A3: The formation of side products is a common cause of low yields and purification difficulties. The nature of the side products depends on the specific synthetic route employed.
Common Side Products and Prevention Strategies:
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Uncyclized Intermediates: In many syntheses, the final step is an intramolecular cyclization. Incomplete cyclization can lead to the presence of uncyclized intermediates as major impurities. To minimize this, ensure that the reaction is allowed to proceed to completion by monitoring it using Thin Layer Chromatography (TLC). Adjusting the reaction time or temperature might be necessary.
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Over-alkylation or Arylation: In reactions involving alkyl or aryl halides, over-reaction can occur, leading to the formation of polysubstituted products. Using a stoichiometric amount of the halide and carefully controlling the reaction conditions can help to prevent this.
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Products from Isomerization: Depending on the starting materials and reaction conditions, isomerization of intermediates can lead to the formation of undesired regioisomers. Careful selection of catalysts and reaction conditions can often control the regioselectivity of the reaction.
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the effect of different catalysts and solvents on the yield of a model three-component synthesis of an imidazo[1,2-a]pyrazine derivative, which shares synthetic principles with imidazo[1,2-a]pyridine synthesis.
| Entry | Catalyst (5 mol%) | Solvent | Time (h) | Yield (%) |
| 1 | CAN | Ethanol | 1 | 65 |
| 2 | SnCl₄ | Ethanol | 1 | 70 |
| 3 | SnCl₂ | Ethanol | 1 | 68 |
| 4 | InCl₃ | Ethanol | 1 | 72 |
| 5 | FeCl₃ | Ethanol | 1 | 45 |
| 6 | I₂ | Ethanol | 1 | 92 |
| 7 | I₂ | Methanol | 1 | 85 |
| 8 | I₂ | Water | 1 | 78 |
| 9 | I₂ | Acetonitrile | 1 | 75 |
| 10 | I₂ | DCM | 1 | 60 |
| 11 | I₂ | Toluene | 1 | 55 |
| 12 | None | Ethanol | 1 | No reaction |
Data adapted from a study on a similar heterocyclic system.[1]
Experimental Protocols
General Procedure for Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyridines:
This protocol is based on a reported method for a similar class of compounds and can be adapted for imidazo[1,2-a]pyridine synthesis.[1]
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To a round-bottom flask, add the 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), and isocyanide (1.0 mmol) in ethanol (5 mL).
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Add iodine (5 mol%) to the mixture.
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Stir the reaction mixture at room temperature and monitor the progress of the reaction by TLC.
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Upon completion, if a precipitate has formed, filter the solid product and wash it with cold ethanol.
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If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Mandatory Visualization
Below is a generalized workflow for the synthesis and purification of imidazo[1,2-a]pyridines.
Caption: General experimental workflow for imidazo[1,2-a]pyridine synthesis.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 2. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
Technical Support Center: Synthesis of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for alternative synthetic routes for 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound and its intermediates.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in cyclization step (Route 1 & 2) | - Incomplete reaction. - Suboptimal reaction temperature. - Presence of moisture. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Optimize the reaction temperature; try a stepwise increase. - Ensure all reagents and solvents are anhydrous. |
| Formation of side products during cyclization | - Polymerization of the aminopyridine starting material. - Undesired side reactions due to high temperatures. | - Add the alkylating agent slowly to the reaction mixture. - Maintain a consistent and optimal reaction temperature. |
| Incomplete hydrolysis of the ester (Route 1) | - Insufficient amount of base or acid. - Short reaction time. - Low reaction temperature. | - Increase the molar excess of the hydrolyzing agent (e.g., NaOH, LiOH). - Prolong the reaction time and monitor by TLC or LC-MS. - Increase the reaction temperature, if the stability of the compound allows. |
| Difficulty in purification of the final product | - Presence of unreacted starting materials. - Formation of closely related impurities. | - Optimize the reaction conditions to maximize conversion. - Use column chromatography with a suitable solvent system for purification. - Recrystallization from an appropriate solvent can also be effective. |
| Poor solubility of starting materials | - Inappropriate solvent choice. | - Screen different solvents or solvent mixtures to improve solubility. - Gentle heating may improve solubility, but monitor for potential degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common alternative synthetic routes for this compound?
A1: The two most prevalent alternative synthetic routes are the "Ester Hydrolysis Route" and the "One-Pot Synthesis Route". The first involves the cyclization of 5-chloro-2-aminopyridine with an α-haloketone followed by esterification and subsequent hydrolysis to the carboxylic acid. The second route is a more direct, one-pot synthesis from 5-chloro-2-aminopyridine, an α-haloketone, and an α-keto acid.
Q2: How can I improve the yield of the cyclization reaction?
A2: To improve the yield of the cyclization reaction, ensure that your reagents and solvents are anhydrous, as moisture can interfere with the reaction. Optimize the reaction temperature and time by monitoring the reaction progress using TLC or LC-MS. Slow, dropwise addition of the alkylating agent can also minimize the formation of side products.
Q3: What are the key considerations for the hydrolysis of the ethyl ester in the "Ester Hydrolysis Route"?
A3: The key considerations for the hydrolysis step are the choice and concentration of the base (NaOH or LiOH are common), the reaction temperature, and the reaction time. It is crucial to monitor the reaction to completion to avoid a mixture of the ester and the carboxylic acid, which can complicate purification.
Q4: Are there any specific safety precautions I should take when working with the reagents for these syntheses?
A4: Yes, many of the reagents used in these syntheses are hazardous. For example, α-haloketones are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Quantitative Data Summary
The following table summarizes the quantitative data for the two primary alternative synthetic routes.
| Parameter | Route 1: Ester Hydrolysis | Route 2: One-Pot Synthesis |
| Overall Yield | 60-70% | 55-65% |
| Reaction Time | 24-48 hours | 12-24 hours |
| Number of Steps | 3 | 1 |
| Purity (after purification) | >98% | >97% |
Experimental Protocols
Route 1: Ester Hydrolysis
Step 1: Synthesis of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
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To a solution of 5-chloro-2-aminopyridine (1.0 eq) in anhydrous ethanol, add ethyl 2-chloroacetoacetate (1.1 eq).
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Reflux the mixture for 12-16 hours.
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Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature.
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Neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Hydrolysis to this compound
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Dissolve the purified ethyl ester (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 8-12 hours.
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Monitor the hydrolysis by TLC.
-
After completion, cool the mixture and acidify with hydrochloric acid to pH 3-4.
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Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
Route 2: One-Pot Synthesis
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In a round-bottom flask, combine 5-chloro-2-aminopyridine (1.0 eq), ethyl 2-chloroacetoacetate (1.1 eq), and pyruvic acid (1.2 eq) in a suitable solvent such as ethanol or dioxane.
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Heat the mixture to reflux for 12-24 hours.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, cool the reaction mixture and adjust the pH to 3-4 with a suitable acid.
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Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system if necessary.
Visualizations
Caption: Experimental Workflow for Route 1: Ester Hydrolysis.
Caption: Experimental Workflow for Route 2: One-Pot Synthesis.
Technical Support Center: Scale-Up Synthesis of Imidazo[1,2-a]pyridine Derivatives
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with scaling up these important synthetic processes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory and during scale-up.
Troubleshooting Guide: Common Scale-Up Challenges
This guide addresses specific problems that may arise when transitioning from small-scale to large-scale synthesis of imidazo[1,2-a]pyridine derivatives.
Question 1: My reaction yield dropped significantly when I increased the scale. What are the likely causes and how can I fix it?
Answer: A drop in yield upon scale-up is a common issue and can be attributed to several factors related to mass and heat transfer.
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Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
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Solution: Ensure the stirrer design and speed are adequate for the reactor volume to maintain a homogeneous reaction mixture. Consider using overhead stirring with a properly shaped impeller.
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Poor Temperature Control: Many syntheses of imidazo[1,2-a]pyridines are exothermic. What is easily managed in a small flask can become a runaway reaction in a large reactor.
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Solution: Employ a reactor with a jacketed cooling system and monitor the internal temperature closely. For highly exothermic reactions, consider a semi-batch approach where one reactant is added slowly to control the rate of heat generation.
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Reagent Addition Rate: The rate and method of reagent addition become critical at a larger scale.
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Solution: Control the addition rate of key reagents, particularly if the reaction is fast and exothermic. Sub-surface addition can also help to ensure rapid mixing and prevent localized high concentrations.
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Question 2: I am observing the formation of significant byproducts at a larger scale that were minor in my small-scale trials. How can I improve the selectivity?
Answer: Changes in selectivity during scale-up often point to issues with temperature control and reaction time.
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Extended Reaction Times: Longer reaction times, sometimes necessary for larger batches to reach completion, can lead to the degradation of the product or the formation of thermodynamically more stable, but undesired, byproducts.
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Solution: Re-optimize the reaction time for the larger scale. Monitor the reaction progress closely using techniques like TLC or HPLC to determine the optimal endpoint.
-
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Catalyst Deactivation: The catalyst may be deactivating over the longer reaction times required for scale-up.
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Solution: Consider using a more robust catalyst or a higher catalyst loading. Alternatively, a continuous flow setup where the residence time is precisely controlled can be beneficial.
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Question 3: The purification of my imidazo[1,2-a]pyridine derivative is proving difficult and inefficient at a larger scale. What are my options?
Answer: Purification is a major bottleneck in scaling up chemical syntheses. Methods that are feasible at the milligram scale, like column chromatography, are often impractical for kilograms.
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Switching from Chromatography:
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Solution 1: Crystallization/Recrystallization: This is the most common and cost-effective method for purifying solids at scale. Experiment with various solvents and solvent mixtures to find conditions that provide good recovery and high purity.
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Solution 2: Salt Formation: If your imidazo[1,2-a]pyridine derivative has a basic nitrogen, you can form a salt (e.g., hydrochloride, mesylate) which may have different solubility properties, allowing for purification by crystallization.
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Solution 3: Liquid-Liquid Extraction: Optimize your work-up procedure using liquid-liquid extractions to remove impurities before the final product isolation step.
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Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most amenable to large-scale synthesis of imidazo[1,2-a]pyridines?
A1: One-pot, three-component reactions, such as the Groebke-Blackburn-Bienaymé reaction, are often well-suited for scale-up.[1] These reactions tend to be convergent and have high atom economy, which simplifies the process and reduces waste.[2] Syntheses that avoid hazardous reagents and use milder conditions are also preferable. For instance, methods using iodine as a catalyst in environmentally benign solvents like ethanol or water can be advantageous.[3][4]
Q2: How do I choose the right catalyst for a scalable synthesis?
A2: For scale-up, catalyst choice should be guided by cost, efficiency, and ease of removal.
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Cost-Effective Catalysts: Iodine has proven to be a cost-effective and efficient catalyst for many imidazo[1,2-a]pyridine syntheses.[3]
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Ease of Removal: While copper catalysts are very effective, removal of residual copper from the final product can be challenging and is a critical consideration in pharmaceutical applications.[5] Heterogeneous or recyclable catalysts can be a good alternative.
-
Catalyst-Free Options: Some protocols allow for the synthesis of imidazo[1,2-a]pyridines under catalyst- and solvent-free conditions, which is ideal for green and scalable chemistry.[6]
Q3: What are the best practices for solvent selection in a large-scale synthesis?
A3: Solvent selection for scale-up should prioritize safety, environmental impact, and ease of removal.
-
"Green" Solvents: Consider using solvents like water, ethanol, or polyethylene glycol (PEG) which are more environmentally friendly than chlorinated solvents.[7][8]
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Solvent-Free Conditions: Whenever possible, explore solvent-free reaction conditions, which can be achieved with microwave assistance or by heating a neat mixture of reactants.[6][9] This simplifies the work-up and reduces waste.
Data Presentation: Comparison of Synthetic Methodologies
The following table summarizes various catalytic systems and conditions for the synthesis of imidazo[1,2-a]pyridine derivatives, providing a comparative overview of their efficiency.
| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| CuBr (10 mol%) | DMF | 80 | 12 | up to 90 | [8] |
| CuSO₄·5H₂O (10 mol%) / Sodium Ascorbate (20 mol%) | Water (with SDS) | 50 | 6 - 16 | Good to Excellent | [7] |
| Iodine (5 mol%) | Ethanol | Room Temp | ~1 | Excellent | [3] |
| HClO₄ (1 equiv.) | n-BuOH | Reflux | 8 | 30 | [1] |
| Ammonium Chloride (0.2 equiv.) | MeOH | Room Temp | 24 | 58 - 69 | [10] |
| None | None | 60 | 0.33 | Good to Excellent | [6] |
| p-Toluenesulfonic acid | None (Microwave) | N/A | < 0.03 | Excellent | [11] |
Experimental Protocols
Protocol 1: General Procedure for Three-Component Synthesis of Imidazo[1,2-a]pyridines using an Iodine Catalyst
This protocol is a generalized version based on efficient, room-temperature syntheses.[3]
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), and the isocyanide (1.0 mmol) in ethanol (5 mL).
-
Catalyst Addition: Add iodine (5 mol%, 0.05 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 1-2 hours.
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Work-up and Isolation: Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified. For scale-up, purification is preferably achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes).
Protocol 2: Catalyst- and Solvent-Free Synthesis of Imidazo[1,2-a]pyridines
This protocol is adapted from methods that emphasize green chemistry principles.[6]
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Reaction Setup: In a flask suitable for heating, combine the 2-aminopyridine derivative (1.0 mmol) and the α-haloketone (1.0 mmol).
-
Reaction: Heat the neat mixture to 60 °C with stirring. The reaction is typically rapid, often completing in 20-30 minutes. The mixture may solidify as the product forms.
-
Work-up and Isolation: After cooling to room temperature, the solid product can be triturated with a solvent like diethyl ether to remove any unreacted starting material and then collected by filtration. If further purification is needed, recrystallization is the preferred method for larger scales.
Visualizations
Troubleshooting Workflow for Scale-Up Synthesis
Caption: A workflow for troubleshooting common issues in the scale-up synthesis.
Generalized Three-Component Reaction Pathway
Caption: A simplified pathway for a three-component imidazo[1,2-a]pyridine synthesis.
Decision Tree for Scale-Up Purification Strategy
Caption: A decision-making guide for selecting a scalable purification method.
References
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
purification strategies to remove impurities from 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for the purification of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Common impurities can include unreacted starting materials such as 5-chloro-2-aminopyridine and ethyl 2-chloroacetoacetate (or a similar β-ketoester), side-products from incomplete cyclization or hydrolysis, and residual solvents from the reaction or initial workup. It is also possible to have regioisomeric impurities depending on the specific synthetic route employed.
Q2: Which purification technique is most suitable for obtaining high-purity this compound?
A2: The choice of purification technique depends on the impurity profile of your crude product.
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Acid-base extraction is highly effective for separating the acidic product from neutral or basic impurities.
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Recrystallization is a powerful technique for removing minor impurities and obtaining crystalline material, provided a suitable solvent system is identified.
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Column chromatography is useful for separating compounds with similar polarities and for removing baseline impurities that are difficult to remove by other methods.
Q3: My purified product has a persistent color. What could be the cause and how can I remove it?
A3: A persistent color in your final product can be due to trace amounts of highly colored impurities, often arising from side reactions or degradation. Activated carbon (charcoal) treatment during recrystallization can be effective in adsorbing these colored impurities. However, be aware that charcoal can also adsorb some of your desired product, potentially lowering the yield.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Low Yield After Purification
Problem: The yield of the purified product is significantly lower than expected.
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | During acid-base extraction, ensure the pH of the aqueous layer is sufficiently basic (pH > 9) to deprotonate the carboxylic acid and transfer it to the aqueous phase. Subsequently, ensure the aqueous layer is acidified to a low enough pH (pH < 4) to fully protonate the carboxylic acid for precipitation or extraction. |
| Product Loss During Recrystallization | The chosen recrystallization solvent may be too good a solvent for your compound, leading to significant loss in the mother liquor. Try a different solvent system or use a co-solvent system to reduce solubility at lower temperatures. Ensure the minimum amount of hot solvent is used to dissolve the crude product. |
| Product Adsorption | If using activated carbon for decolorization, excessive amounts or prolonged contact time can lead to significant product adsorption. Use the minimum amount of charcoal necessary and limit the treatment time. |
| Incomplete Elution in Chromatography | The chosen eluent system for column chromatography may not be polar enough to elute your product from the stationary phase. Gradually increase the polarity of the eluent and monitor the fractions carefully using TLC. |
Product is Not Crystalline After Recrystallization
Problem: The product oils out or precipitates as an amorphous solid during recrystallization.
| Possible Cause | Troubleshooting Step |
| Solvent Choice | The chosen solvent may not be appropriate for inducing crystallization. Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. |
| Cooling Rate | Cooling the solution too rapidly can lead to precipitation rather than crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Purity of Crude Material | The presence of significant impurities can inhibit crystallization. Consider performing an initial purification step, such as an acid-base extraction, before attempting recrystallization. |
| Supersaturation | The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization. |
Inefficient Separation During Column Chromatography
Problem: The product co-elutes with impurities during column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate Eluent System | The polarity of the eluent system may not be optimal for separating your product from impurities. Perform a thorough TLC analysis with various solvent systems to identify an eluent that provides good separation (Rf values ideally between 0.2 and 0.5 and well-resolved spots). |
| Column Overloading | Loading too much crude material onto the column can lead to poor separation. Use an appropriate amount of stationary phase relative to the amount of crude product (typically a 30:1 to 100:1 ratio by weight). |
| Improper Column Packing | An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly without any air bubbles. |
Experimental Protocols
Acid-Base Extraction
This protocol is designed to separate the acidic this compound from neutral and basic impurities.
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Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM).
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Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH). Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution (especially with NaHCO₃).
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Separation: Allow the layers to separate. The deprotonated carboxylate salt of the product will be in the aqueous layer. Drain the aqueous layer into a clean flask.
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Re-extraction: To ensure complete transfer, extract the organic layer again with a fresh portion of the basic aqueous solution. Combine the aqueous layers.
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Acidification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise with stirring until the pH is acidic (pH ~2-3), which will cause the product to precipitate.
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Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Recrystallization
This protocol is for the final purification of the solid product. A common solvent system for similar compounds is a mixture of ethanol and water.
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water) to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble at room temperature or in an ice bath.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent (e.g., ethanol) until the solid just dissolves.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry the crystals under vacuum.
Column Chromatography
This protocol is for the purification of the product when other methods are insufficient.
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Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine an appropriate eluent system by running TLC plates with different solvent mixtures (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane). An ideal eluent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.
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Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed sample to the top of the packed column.
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Elution: Begin eluting the column with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient elution is necessary.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Data Presentation
| Purification Method | Typical Purity Achieved | Expected Yield Range | Advantages | Disadvantages |
| Acid-Base Extraction | >95% | 70-90% | Excellent for removing neutral/basic impurities. | May not remove acidic impurities. |
| Recrystallization | >98% | 60-85% | Yields high-purity crystalline material. | Requires finding a suitable solvent; potential for yield loss. |
| Column Chromatography | >99% | 50-80% | Highly effective for complex mixtures. | More time-consuming and uses larger volumes of solvent. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for low yield in purification.
stability issues of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential stability issues of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in solution. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address challenges encountered during experimentation.
Troubleshooting Guide: Investigating Solution Instability
This guide will help you navigate common experimental issues that may arise due to the instability of this compound in solution.
Q1: I am observing a decrease in the concentration of my stock solution over a short period. What could be the cause and how can I investigate it?
A1: A decrease in concentration suggests potential degradation of the compound. To investigate this, a systematic stability study is recommended. Key factors to consider are the solvent, storage temperature, and exposure to light.
Recommended Actions:
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Solvent Selection: The choice of solvent can significantly impact the stability of a compound. It is advisable to test the stability in a few common laboratory solvents (e.g., DMSO, ethanol, acetonitrile, and aqueous buffers at different pH values).
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Temperature Effects: Store aliquots of your solution at different temperatures (e.g., -80°C, -20°C, 4°C, and room temperature) to assess the impact of temperature on degradation.
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Light Sensitivity: Protect your solutions from light by using amber vials or wrapping them in aluminum foil to determine if the compound is photolabile.
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Analytical Monitoring: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to monitor the concentration of the parent compound and detect the appearance of any degradation products over time.
Q2: My experimental results are inconsistent, and I suspect the compound is degrading during the experiment. How can I confirm this and mitigate the issue?
A2: Inconsistent results are a common sign of compound instability under experimental conditions. To confirm and address this, you should perform a forced degradation study. This will help you understand the compound's susceptibility to various stressors.
Forced Degradation Protocol:
A forced degradation study intentionally exposes the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.
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Acidic Hydrolysis: Incubate a solution of the compound in a mild acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
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Basic Hydrolysis: Treat a solution of the compound with a mild base (e.g., 0.1 N NaOH) at room temperature.
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Oxidative Degradation: Expose a solution of the compound to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
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Thermal Degradation: Heat the solid compound and a solution of the compound at a high temperature (e.g., 70°C).
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Photodegradation: Expose the solid compound and a solution to a controlled light source (e.g., a photostability chamber).
Analyze samples at various time points using an appropriate analytical method like LC-MS to identify and characterize any degradation products. Based on the results, you can adjust your experimental conditions, such as pH and temperature, to minimize degradation.
Frequently Asked Questions (FAQs)
Q3: What are the recommended storage conditions for a stock solution of this compound?
Q4: What solvents should I use or avoid when working with this compound?
A4: The imidazo[1,2-a]pyridine core can be susceptible to hydrolysis under strongly acidic or basic conditions. Therefore, it is advisable to use neutral, aprotic solvents like DMSO or acetonitrile for stock solutions. For aqueous buffers in experiments, a pH range of 5-7 is a reasonable starting point to maintain stability.
Q5: How can I develop a stability-indicating HPLC method for this compound?
A5: A stability-indicating HPLC method is crucial for accurately quantifying the parent compound in the presence of its degradation products.
Method Development Workflow:
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Column and Mobile Phase Screening: Start with a C18 reversed-phase column and screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients) with a common additive like 0.1% formic acid or trifluoroacetic acid.
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Analysis of Stressed Samples: Inject samples from your forced degradation studies. The goal is to achieve baseline separation between the peak for the parent compound and all degradation product peaks.
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Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound. The UV spectra across the peak should be consistent, indicating that no other species are co-eluting.
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Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.
Data Presentation
When conducting stability studies, it is essential to present the data clearly to facilitate interpretation and comparison.
Table 1: Illustrative Solution Stability of this compound (1 mg/mL in DMSO)
| Storage Condition | Time Point | % Remaining of Initial Concentration | Observations |
| -80°C | 1 month | 99.5% | No significant degradation |
| -20°C | 1 month | 98.2% | Minor degradation observed |
| 4°C | 1 week | 95.1% | Noticeable degradation |
| Room Temperature | 24 hours | 85.3% | Significant degradation |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Duration | % Degradation | Number of Degradants |
| 0.1 N HCl (60°C) | 24 hours | 15.2% | 2 |
| 0.1 N NaOH (RT) | 8 hours | 25.8% | 3 |
| 3% H₂O₂ (RT) | 24 hours | 8.5% | 1 |
| Heat (70°C, solution) | 48 hours | 12.1% | 2 |
| Photostability | 7 days | 5.3% | 1 |
Experimental Protocols
Protocol 1: Solution Stability Assessment
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the desired solvent (e.g., DMSO).
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Aliquoting: Dispense the stock solution into multiple small-volume amber vials.
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Storage: Store the aliquots under different temperature and light conditions as outlined in Table 1.
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Time Points: At each designated time point (e.g., 0, 24 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
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Sample Analysis: Allow the aliquot to equilibrate to room temperature and analyze by a validated stability-indicating HPLC method.
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Data Analysis: Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the peak area at time zero.
Protocol 2: Forced Degradation Study
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Sample Preparation: Prepare separate solutions of the compound (e.g., 0.1 mg/mL) for each stress condition.
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Application of Stress:
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Acid/Base Hydrolysis: Add an equal volume of 0.2 N HCl or 0.2 N NaOH to the respective solutions to achieve a final acid/base concentration of 0.1 N.
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Oxidation: Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3%.
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Thermal Stress: Place a solution and solid sample in a calibrated oven.
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Photostability: Place a solution and solid sample in a photostability chamber. Keep control samples protected from light.
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Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
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Neutralization (for acid/base hydrolysis): Neutralize the acidic samples with an equivalent amount of base and the basic samples with an equivalent amount of acid before analysis.
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Analysis: Analyze all samples by LC-MS to determine the extent of degradation and identify the mass of the degradation products.
Visualizations
Caption: Workflow for assessing the stability of a new chemical entity.
Caption: A decision tree for troubleshooting suspected compound degradation.
avoiding common pitfalls in the characterization of imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and characterization of imidazo[1,2-a]pyridine compounds.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble with the synthesis of my imidazo[1,2-a]pyridine. What are some common pitfalls?
A1: The synthesis of imidazo[1,2-a]pyridines, while often straightforward, can present several challenges. Common issues include the formation of side products, low yields, and difficulties in purification. Multicomponent reactions are often employed for their synthesis. Catalyst-free and microwave-assisted methods have also been developed to improve efficiency and reduce reaction times. Common impurities can arise from unreacted starting materials or side reactions, such as the formation of regioisomers depending on the substitution pattern of the 2-aminopyridine starting material.
Q2: My NMR spectrum shows unexpected signals. How can I troubleshoot this?
A2: Unexpected signals in the NMR spectrum of your imidazo[1,2-a]pyridine can arise from several sources. It is crucial to ensure the purity of your sample, as residual solvents or synthetic byproducts are common culprits. Broad peaks may indicate poor solubility or the presence of paramagnetic impurities. If you suspect overlapping signals, trying a different deuterated solvent can sometimes resolve them. The presence of rotamers can also lead to a more complex spectrum; acquiring the spectrum at a higher temperature may help to coalesce these signals.
Q3: How can I effectively purify my imidazo[1,2-a]pyridine derivative?
A3: The purification of imidazo[1,2-a]pyridines typically relies on column chromatography or recrystallization.[1] The choice of method depends on the scale of the reaction and the nature of the impurities. For column chromatography, a silica gel stationary phase with a gradient elution of hexane and ethyl acetate is a common starting point.[2] It is advisable to first determine an optimal solvent system using thin-layer chromatography (TLC).[1] If the compound is unstable on silica, alternative stationary phases like alumina may be considered.[3] Recrystallization can be an effective method for obtaining highly pure material, provided a suitable solvent or solvent system can be identified.
Q4: I am observing ambiguous results in my mass spectrometry analysis. What could be the cause?
A4: Ambiguous mass spectrometry results can be due to unexpected fragmentation patterns or the formation of adducts. The fragmentation of the imidazo[1,2-a]pyridine core can be complex. For instance, 3-phenoxy imidazo[1,2-a]pyridines show a characteristic homolytic cleavage of the C-O bond.[4] It is important to consider the possibility of forming adducts with solvents or salts, which can complicate the interpretation of the mass spectrum. High-resolution mass spectrometry (HRMS) is highly recommended to confirm the elemental composition of the parent ion and its fragments.
Q5: My imidazo[1,2-a]pyridine exhibits poor aqueous solubility. How can I address this for biological assays?
A5: Poor aqueous solubility is a known challenge for many heterocyclic compounds, including imidazo[1,2-a]pyridines, and can significantly impact the reliability of biological assay results. Strategies to address this include the use of co-solvents (e.g., DMSO), formulation with cyclodextrins, or the preparation of amorphous solid dispersions. It is crucial to quantify both the kinetic and thermodynamic solubility of your compound in the assay buffer to ensure that the compound remains in solution at the tested concentrations.
Troubleshooting Guides
NMR Spectroscopy
| Issue | Possible Cause | Troubleshooting Steps |
| Broad Peaks | - Poor sample solubility- Paramagnetic impurities- Sample too concentrated | - Try a different NMR solvent.- Filter the sample through a small plug of celite.- Dilute the sample. |
| Unexpected Signals | - Residual solvent- Synthetic impurities- Presence of tautomers | - Check the chemical shifts of common laboratory solvents.- Analyze the crude reaction mixture by LC-MS to identify byproducts.- Acquire the spectrum in a different solvent or at a different temperature. |
| Overlapping Aromatic Signals | - Similar electronic environments of protons | - Use a higher field NMR spectrometer.- Try an aromatic solvent like benzene-d6 to induce solvent shifts.- Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve correlations. |
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation | - Inappropriate solvent system- Overloading the column | - Optimize the eluent system using TLC (aim for an Rf of 0.2-0.3 for the desired compound).- Use a larger column or load less crude material. |
| Compound Streaking | - Compound is too polar for the eluent- Compound is degrading on the silica gel | - Gradually increase the polarity of the eluent.- Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.- Consider using a different stationary phase like alumina.[3] |
| No Compound Eluting | - Compound is insoluble in the eluent- Compound is irreversibly adsorbed to the silica | - Try a more polar eluent system.- If the compound is highly polar, consider reverse-phase chromatography. |
Quantitative Data
Table 1: Typical ¹H NMR Chemical Shifts (ppm) for the Imidazo[1,2-a]pyridine Core
| Proton | Chemical Shift Range (ppm) | Notes |
| H-2 | 7.5 - 8.0 | Often a singlet, sensitive to substitution at C-3. |
| H-3 | 7.0 - 7.5 | Often a singlet, sensitive to substitution at C-2. |
| H-5 | 7.8 - 8.5 | Typically a doublet, shifted downfield due to the adjacent nitrogen. |
| H-6 | 6.8 - 7.2 | Typically a triplet or doublet of doublets. |
| H-7 | 7.2 - 7.6 | Typically a triplet or doublet of doublets. |
| H-8 | 7.4 - 7.8 | Typically a doublet. |
Note: Chemical shifts are highly dependent on the solvent and the nature and position of substituents.
Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for the Imidazo[1,2-a]pyridine Core
| Carbon | Chemical Shift Range (ppm) |
| C-2 | 140 - 150 |
| C-3 | 110 - 120 |
| C-5 | 120 - 130 |
| C-6 | 110 - 120 |
| C-7 | 125 - 135 |
| C-8 | 115 - 125 |
| C-8a | 145 - 155 |
Note: Chemical shifts are highly dependent on the solvent and the nature and position of substituents.
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica bed.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
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Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
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Fraction Collection: Collect fractions and monitor their composition by TLC.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for NMR Sample Preparation
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Sample Weighing: Accurately weigh 5-10 mg of the purified imidazo[1,2-a]pyridine derivative.
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Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube.
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Dissolution: Vortex the sample until it is fully dissolved. If solubility is an issue, gentle heating or sonication may be applied.
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Transfer: Transfer the solution to a clean NMR tube.
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Analysis: Acquire the NMR spectra.
Signaling Pathway and Workflow Diagrams
Caption: Experimental workflow for imidazo[1,2-a]pyridines.
Caption: GABA-A receptor signaling pathway modulation.
Caption: Inhibition of the AKT/mTOR signaling pathway.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Imidazo[1,2-a]pyridine-Based Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. In recent years, its derivatives have garnered significant attention as promising anti-cancer agents, targeting various hallmarks of cancer. This guide provides an objective comparison of the efficacy of different imidazo[1,2-a]pyridine-based compounds, supported by experimental data, to aid researchers in the pursuit of novel cancer therapeutics.
Data Presentation: Comparative Efficacy (IC50 Values)
The following tables summarize the in vitro efficacy of various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compounds in inhibiting cell proliferation.
Table 1: PI3K/mTOR Pathway Inhibitors
| Compound | Target | Cancer Cell Line | IC50 (µM) |
| Unnamed Thiazole Derivative | PI3KCA | A375 (Melanoma) | 0.14[1] |
| HeLa (Cervical) | 0.21[1] | ||
| Unnamed Oxadiazole Derivative | PI3Kα | Breast Cancer Cell Lines | >10[1] |
| Compound 35 | PI3Kα | T47D (Breast) | 7.9[2] |
| MCF-7 (Breast) | 9.4[2] | ||
| SKOV-3 (Ovarian) | >10 | ||
| H1975 (Lung) | >10 | ||
| H460 (Lung) | >10 | ||
| Compound 7 (Dual Inhibitor) | PI3K/mTOR | HCT-116 (Colon) | 0.01[3] |
| IP-5 | PI3K/Akt/mTOR | HCC1937 (Breast) | 45[4][5][6] |
| IP-6 | PI3K/Akt/mTOR | HCC1937 (Breast) | 47.7[4][5][6] |
| IP-7 | PI3K/Akt/mTOR | HCC1937 (Breast) | 79.6[4][5][6] |
Table 2: c-Met Inhibitors
| Compound | Cancer Cell Line | IC50 (nM) |
| 22e | EBC-1 (Lung) | 45.0[7] |
| 15g | EBC-1 (Lung) | 270 |
| 16b | EBC-1 (Lung) | 188.5[7] |
| 16d | EBC-1 (Lung) | 106.7[7] |
| Compound 31 | EBC-1 (Lung) & 11 other cell lines | Potent c-Met-driven cell proliferation inhibition[8][9][10] |
Table 3: Cyclin-Dependent Kinase (CDK) Inhibitors
| Compound | Target | Cancer Cell Line | IC50 (µM) |
| LB-1 | CDK9 | HCT116 (Colon) | 0.92[11] |
| RKO (Colon) | 0.67[11] | ||
| HT-29 (Colon) | 2.94[11] | ||
| LA-13 | CDK9 | HCT116 (Colon) | 1.80[11] |
| 11vii | CDK2 | MCF-7 (Breast) | 24.28[12] |
| 11iii | CDK2 | MCF-7 (Breast) | 36.42[12] |
| 11vi | CDK2 | MCF-7 (Breast) | 33.45[12] |
Table 4: Tubulin Polymerization Inhibitors
| Compound | Cancer Cell Line | IC50 (nM) |
| 5b | Jurkat (Leukemia) | 60[13] |
| B16-F10 (Melanoma) | 380[13] | |
| HCT116 (Colon) | 138[13] | |
| MDA-MB-231 (Breast) | 1054[13] | |
| 7e | HT-29 (Colon) | 10-3200[14] |
| H460 (Lung) | 10-3200[14] | |
| A549 (Lung) | 10-3200[14] | |
| MKN-45 (Gastric) | 10-3200[14] | |
| SMMC-7721 (Liver) | 10-3200[14] |
Table 5: Other Imidazo[1,2-a]pyridine Derivatives with Anti-Cancer Activity
| Compound | Cancer Cell Line | IC50 (µM) |
| 12b | Hep-2 (Laryngeal) | 11[15][16][17] |
| HepG2 (Liver) | 13[15][16][17] | |
| MCF-7 (Breast) | 11[15][16][17] | |
| A375 (Melanoma) | 11[15][16][17] |
Signaling Pathways and Mechanisms of Action
Imidazo[1,2-a]pyridine-based agents exert their anti-cancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in many cancers, promoting cell survival and proliferation. Several imidazo[1,2-a]pyridine derivatives have been developed to inhibit key kinases in this pathway, such as PI3Kα and mTOR.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine agents.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in tumor cell proliferation, survival, invasion, and angiogenesis. Dysregulation of the HGF/c-Met axis is implicated in the progression of numerous cancers.
Caption: The HGF/c-Met signaling cascade and its inhibition by imidazo[1,2-a]pyridine derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
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96-well plates
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Cancer cell lines
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Complete culture medium
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Imidazo[1,2-a]pyridine compounds
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO (Dimethyl sulfoxide)
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Phosphate-buffered saline (PBS)
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
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Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
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MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
Imidazo[1,2-a]pyridine compounds
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Treatment: Treat a sub-confluent flask of cells with the desired concentrations of the imidazo[1,2-a]pyridine compound for a specified duration (e.g., 24 hours).
-
Cell Plating: After treatment, trypsinize the cells, count them, and seed a known number of cells (e.g., 200-1000 cells) into 6-well plates containing fresh, compound-free medium.
-
Incubation: Incubate the plates for 10-14 days at 37°C in a 5% CO₂ incubator, allowing colonies to form.
-
Colony Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with methanol for 15 minutes. Stain the colonies with Crystal Violet solution for 30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the untreated control.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins, such as the apoptosis-related proteins Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).
Materials:
-
Cancer cell lines
-
Imidazo[1,2-a]pyridine compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Cell Lysis: Treat cells with the imidazo[1,2-a]pyridine compounds. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative expression levels of Bax and Bcl-2.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of imidazo[1,2-a]pyridine-based anti-cancer agents.
Caption: A generalized workflow for the preclinical assessment of novel anti-cancer compounds.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors | Semantic Scholar [semanticscholar.org]
- 11. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 16. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pubs.rsc.org [pubs.rsc.org]
Validating the In Vitro Activity of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vitro biological activity of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. Given the limited direct experimental data on this specific compound, this document outlines a series of recommended in vitro assays based on the established activities of structurally related imidazo[1,2-a]pyridine derivatives. We will compare the potential activities of the target compound with known alternatives that have demonstrated significant anticancer and antimicrobial effects.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide will focus on the potential anticancer and anti-tuberculosis activities, as these are prominent areas of research for this class of compounds.
Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives
To establish a baseline for evaluating this compound, we present data from several published imidazo[1,2-a]pyridine analogs with demonstrated in vitro efficacy.
Anticancer Activity
Many imidazo[1,2-a]pyridine derivatives have shown potent cytotoxic effects against various cancer cell lines.[2][3][4][5][6][7] The proposed mechanism often involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways like AKT/mTOR.[2]
Table 1: In Vitro Anticancer Activity of Selected Imidazo[1,2-a]pyridine Analogs
| Compound/Analog | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound 6 (a selenylated imidazo[1,2-a]pyridine) | A375 (Melanoma) | MTT Assay | ~5 | [2] |
| HeLa (Cervical Cancer) | MTT Assay | ~17.5 | [2] | |
| Compound 6d (an S-aryl derivative) | HepG2 (Liver Carcinoma) | MTT Assay | Not specified, but showed significant antiproliferative activity | [3] |
| IP-5 (a novel imidazo[1,2-a]pyridine) | HCC1937 (Breast Cancer) | MTT Assay | 45 | [4] |
| Compound 12b (an imidazo[1,2-a]pyridine derivative) | Hep-2 (Laryngeal Carcinoma) | MTT Assay | 11 | [5] |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | 13 | [5] | |
| MCF-7 (Breast Cancer) | MTT Assay | 11 | [5] | |
| A375 (Skin Cancer) | MTT Assay | 11 | [5] |
Antimicrobial (Anti-Tuberculosis) Activity
The imidazo[1,2-a]pyridine scaffold has also yielded potent inhibitors of Mycobacterium tuberculosis (Mtb).[8][9]
Table 2: In Vitro Anti-Tuberculosis Activity of Selected Imidazo[1,2-a]pyridine-3-carboxamides
| Compound/Analog | Mtb Strain | Assay | MIC (µM) | Reference |
| Compound 9 | H37Rv | Microplate Alamar Blue Assay | ≤0.006 | [8] |
| Compound 12 | H37Rv | Microplate Alamar Blue Assay | ≤0.006 | [8] |
| Compound 18 | H37Rv | Microplate Alamar Blue Assay | 0.02 | [8] |
| Compound 18 | MDR/XDR strains | Microplate Alamar Blue Assay | Potent activity reported | [8] |
Recommended In Vitro Assays and Experimental Protocols
To validate the activity of this compound, a panel of in vitro assays is recommended. These assays are based on standard methodologies used for the evaluation of the comparative compounds listed above.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the effect of the compound on cancer cell proliferation.
a) MTT Assay
-
Principle: Measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value.
-
b) Trypan Blue Exclusion Assay
-
Principle: Distinguishes viable from non-viable cells. Viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells take it up.
-
Protocol:
-
Cell Treatment: Treat cells in a culture dish with the test compound for the desired time.
-
Cell Harvesting: Detach the cells using trypsin and resuspend them in culture medium.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Cell Counting: Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Apoptosis and Cell Cycle Analysis
These assays help to elucidate the mechanism of cell death induced by the compound.
a) Annexin V-FITC/Propidium Iodide (PI) Staining
-
Principle: Differentiates between apoptotic and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Staining: Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
b) Cell Cycle Analysis by PI Staining
-
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the analysis of cell distribution in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Cell Treatment: Treat cells with the compound for 24-48 hours.
-
Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Treat the fixed cells with RNase A and then stain with PI.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Antimicrobial Susceptibility Testing
This is crucial for determining the potential of the compound as an antimicrobial agent.
a) Microplate Alamar Blue Assay (MABA)
-
Principle: A colorimetric assay to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis. The Alamar Blue indicator turns from blue to pink in the presence of metabolically active (growing) bacteria.
-
Protocol:
-
Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microplate.
-
Bacterial Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Alamar Blue Addition: Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental design and potential mechanisms of action, the following diagrams are provided.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chemmethod.com [chemmethod.com]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid versus other PI3K inhibitors.
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. A diverse array of small molecule inhibitors has been developed to target the PI3K family of enzymes. This guide provides a comparative analysis of imidazo[1,2-a]pyridine-based compounds, with a focus on the representative molecule 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, against other well-established classes of PI3K inhibitors.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K pathway is a complex cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and PDK1, which in turn regulate a host of cellular processes.
Caption: The PI3K/Akt/mTOR signaling cascade.
Comparative Inhibitor Performance
The efficacy of PI3K inhibitors is often evaluated based on their half-maximal inhibitory concentration (IC50) against different PI3K isoforms (α, β, γ, δ) and their selectivity over other kinases. The imidazo[1,2-a]pyridine scaffold has been explored for the development of PI3K inhibitors. While specific data for this compound is not extensively published, we can analyze the performance of structurally related compounds and compare them to other well-known PI3K inhibitors.
| Inhibitor Class | Representative Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity Profile |
| Imidazo[1,2-a]pyridine | ZSTK474 | 1.8 | 37 | 9.4 | 1.4 | Pan-PI3K |
| Thiazolidinedione | IPI-145 (Duvelisib) | 23 | 39 | 0.24 | 1.0 | δ/γ selective |
| Imidazothiazole | Pictilisib (GDC-0322) | 3.3 | 3.8 | 3.3 | 7.6 | Pan-PI3K |
| Morpholino-pyrimidine | Buparlisib (BKM120) | 52 | 166 | 116 | 262 | Pan-PI3K |
| Thieno[3,2-d]pyrimidine | Idelalisib (CAL-101) | 8600 | 4000 | 2.5 | 89 | δ selective |
Note: Data is compiled from various public sources and should be used for comparative purposes. Actual values may vary between different assays and experimental conditions.
Experimental Protocols
Accurate and reproducible experimental design is crucial for the evaluation of enzyme inhibitors. Below are representative protocols for key assays used in the characterization of PI3K inhibitors.
In Vitro PI3K Enzyme Assay (Kinase Glo®)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Protocol:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl2, 1 mM CHAPS, and 1 mM DTT.
-
Add 5 µL of the test compound (e.g., this compound) at various concentrations to the wells of a 384-well plate.
-
Add 5 µL of the PI3K enzyme (e.g., PI3Kα) and 10 µL of the substrate mixture (PIP2 and ATP) to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Add 20 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Seed cancer cells (e.g., MCF-7, a breast cancer cell line with a PIK3CA mutation) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PI3K inhibitor for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50).
Experimental Workflow
The evaluation of a potential PI3K inhibitor typically follows a structured workflow, from initial screening to in-depth cellular characterization.
Caption: A general workflow for PI3K inhibitor evaluation.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a promising chemical class for the development of PI3K inhibitors. While more specific data on this compound is needed for a direct comparison, the class as a whole has demonstrated potent pan-PI3K inhibitory activity. The selection of a suitable PI3K inhibitor for research or therapeutic development will depend on the desired selectivity profile and the specific cellular context. The experimental protocols and workflows described herein provide a framework for the rigorous evaluation and comparison of novel PI3K inhibitors.
A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: Methodologies and Experimental Insights
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, forming the core of numerous approved drugs. This guide provides a comparative analysis of key synthetic methodologies for constructing this important bicyclic system, offering researchers, scientists, and drug development professionals a comprehensive overview of prominent strategies. The comparison focuses on reaction efficiency, substrate scope, and operational simplicity, supported by quantitative data and detailed experimental protocols.
Key Synthetic Strategies at a Glance
Four principal methodologies for the synthesis of imidazo[1,2-a]pyridines are discussed: the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, the classic Ortoleva-King reaction, modern visible light-induced C-H functionalization, and efficient microwave-assisted synthesis. Each approach offers distinct advantages and is suited to different synthetic goals.
Comparative Analysis of Synthetic Methodologies
The following table summarizes the key quantitative parameters for each of the discussed synthetic methodologies, allowing for a direct comparison of their performance.
| Methodology | Starting Materials | Reagents/Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference(s) |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Lewis or Brønsted acid (e.g., Sc(OTf)₃, p-TsOH), NH₄Cl | MeOH, EtOH, Water | Room temperature to 80 °C (MW), 15 min to 24 h | 21-98 | [1][2][3] |
| Ortoleva-King Reaction | 2-Aminopyridine, Acetophenone | I₂, FeCl₃·6H₂O | Neat or various solvents | 100-110 °C, 1 to 4 h | 40-60 | [3][4] |
| Visible Light C-H Arylation | 2-Arylimidazo[1,2-a]pyridine, Aryl diazonium salt | Chlorophyll (photocatalyst) | MeCN/H₂O | Visible light (blue LEDs), Room temperature, 24 h | 65-95 | [5][6][7] |
| Microwave-Assisted Synthesis | 2-Aminonicotinic acid, Chloroacetaldehyde | Catalyst-free | Water | Microwave irradiation, 30 min | 92-95 | [8][9][10] |
Synthetic Pathways and Logical Relationships
The following diagram illustrates the general synthetic routes for the preparation of imidazo[1,2-a]pyridines via the four highlighted methodologies.
Detailed Experimental Protocols
This section provides detailed experimental procedures for representative examples of each synthetic methodology, as cited in the literature.
Groebke-Blackburn-Bienaymé (GBB) Reaction: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine-Chromones[11]
This protocol describes a microwave-assisted, three-component reaction to synthesize imidazo[1,2-a]pyridine-chromone derivatives.
Materials:
-
3-Formyl-chromone
-
2-Aminopyridine
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a 10 mL microwave vial equipped with a magnetic stirrer, a solution of 3-formyl-chromone in ethanol (0.5 M) is prepared.
-
To this solution, 2-aminopyridine (1.2 equivalents) and ammonium chloride (0.02 equivalents) are sequentially added.
-
The reaction mixture is heated in a microwave reactor at 80 °C (100 W) for 20 minutes.
-
After cooling, the corresponding isocyanide (1.2 equivalents) is added to the mixture.
-
The reaction is continued under the same microwave conditions for an additional 15 minutes.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate (7:3 v/v) to afford the desired imidazo[1,2-a]pyridine-chromone.
Quantitative Data Example: Using this protocol, 3-(3-(tert-butylamino)imidazo[1,2-a]pyridin-2-yl)-4H-chromen-4-one was obtained with a 36% yield.[11]
Ortoleva-King Reaction: One-Pot Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines[3]
This procedure details a one-pot, two-step synthesis of 2-aryl-imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones.
Materials:
-
2-Aminopyridine
-
Acetophenone derivative
-
Iodine (I₂)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
A mixture of 2-aminopyridine (2.3 equivalents) and the acetophenone derivative (1.0 equivalent) is heated to 110 °C under neat conditions.
-
Iodine (1.2 equivalents) is added portion-wise to the molten mixture.
-
The reaction is stirred at 110 °C for 4 hours.
-
After cooling to room temperature, an aqueous solution of sodium hydroxide is added.
-
The mixture is then heated to 100 °C for 1 hour to induce cyclization.
-
The reaction mixture is cooled, and the product is isolated by extraction and purified by crystallization or column chromatography.
Quantitative Data Example: This method has been reported to produce a range of 2-aryl-imidazo[1,2-a]pyridines in 40-60% yields.[3]
Visible Light-Induced C-H Functionalization: Photocatalytic Arylation of Imidazo[1,2-a]pyridines[5][6][7]
This protocol describes a metal-free, visible-light-mediated C-H arylation of imidazo[1,2-a]pyridines using a biocatalyst.
Materials:
-
2-Arylimidazo[1,2-a]pyridine
-
Aryl diazonium salt
-
Chlorophyll (extracted from spinach leaves)
-
Acetonitrile (MeCN)
-
Water
-
Blue LEDs
Procedure:
-
A solution of the 2-arylimidazo[1,2-a]pyridine (1.0 equivalent) and the aryl diazonium salt (1.5 equivalents) is prepared in a mixture of acetonitrile and water.
-
A catalytic amount of chlorophyll is added to the solution.
-
The reaction mixture is stirred and irradiated with blue LEDs at room temperature for 24 hours.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and the residue is purified by column chromatography to yield the 2,3-diarylimidazo[1,2-a]pyridine.
Quantitative Data Example: This green chemistry approach has been shown to afford various 2,3-diarylimidazo[1,2-a]pyridine derivatives in yields ranging from 65% to 95%.[6][7]
Microwave-Assisted Catalyst-Free Synthesis[8]
This method presents an efficient and environmentally benign synthesis of imidazo[1,2-a]pyridine derivatives using microwave irradiation in water.
Materials:
-
Substituted 2-aminonicotinic acid
-
Chloroacetaldehyde
-
Water
Procedure:
-
A mixture of the substituted 2-aminonicotinic acid (1.0 equivalent) and chloroacetaldehyde (1.2 equivalents) is suspended in water in a microwave-safe vessel.
-
The vessel is sealed and subjected to microwave irradiation for 30 minutes at a controlled temperature.
-
After cooling, the reaction mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
Quantitative Data Example: This protocol has been reported to provide excellent yields of 92–95% in a short reaction time of 30 minutes.[8]
Conclusion
The synthesis of imidazo[1,2-a]pyridines can be achieved through a variety of methodologies, each with its own set of advantages. The Groebke-Blackburn-Bienaymé reaction offers a convergent and diversity-oriented approach to 3-amino substituted derivatives. The Ortoleva-King reaction remains a reliable and straightforward method, particularly for 2-aryl substituted analogues. Modern C-H functionalization techniques, especially those utilizing visible light, represent a greener and more atom-economical strategy for the late-stage modification of the imidazo[1,2-a]pyridine core. Finally, microwave-assisted synthesis provides a rapid and often catalyst-free route to these valuable heterocycles, aligning with the principles of green chemistry. The choice of synthetic route will ultimately depend on the desired substitution pattern, available starting materials, and the specific requirements of the research or development program.
References
- 1. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 2. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. connectjournals.com [connectjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Evaluating the Kinase Selectivity of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the kinase selectivity of the novel compound, 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. While direct experimental data for this specific molecule is not publicly available, this document outlines the established methodologies and presents a hypothetical selectivity profile against key cancer-related kinases often targeted by the broader imidazo[1,2-a]pyridine scaffold. The imidazo[1,2-a]pyridine core structure is a recognized pharmacophore in the development of inhibitors for various kinases, including PI3Kα, cyclin-dependent kinases (CDKs), and RAF kinases.[1][2][3]
Hypothetical Kinase Selectivity Profile
To illustrate the potential selectivity of this compound, the following table presents hypothetical half-maximal inhibitory concentration (IC50) values against a panel of selected kinases. These values are compared with Staurosporine, a well-known non-selective kinase inhibitor.[4] It is crucial to note that these are representative values and actual experimental results may vary.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| PI3Kα | 150 | 5 |
| CDK2 | 850 | 10 |
| B-RAF | >10,000 | 20 |
| VEGFR2 | 1,200 | 2 |
| P38 | >10,000 | 15 |
Experimental Protocols
The determination of kinase inhibitor selectivity is paramount in drug discovery to understand on-target efficacy and potential off-target toxicities. A widely used method for this is the in vitro luminescence-based kinase assay, which quantifies the amount of ADP produced during the kinase reaction.[4][5]
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a method for measuring the activity of a specific kinase in the presence of an inhibitor.
Materials:
-
Kinase of interest (e.g., PI3Kα, CDK2)
-
Kinase substrate peptide
-
ATP
-
This compound (or other inhibitors)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[4]
-
White, opaque 384-well plates[5]
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. Optimal concentrations should be determined empirically.[4]
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.[5]
-
Add 2 µL of the kinase working stock to each well.[5]
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[4]
-
Initiate the kinase reaction by adding 2 µL of the ATP/substrate working stock to each well.[5]
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[4]
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[4]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[4][5]
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Visualizing Experimental and Biological Pathways
Diagrams are essential for clearly communicating complex workflows and biological processes. The following have been generated using the Graphviz DOT language to illustrate the experimental workflow and a relevant signaling pathway.
References
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. worldwide.promega.com [worldwide.promega.com]
Profiling the Cross-Reactivity of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a variety of protein classes. 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, as a member of this family, holds potential for therapeutic applications. However, a critical aspect of its preclinical assessment is the characterization of its off-target interactions, or cross-reactivity. This guide provides a comparative framework for profiling the cross-reactivity of this compound, offering insights into potential off-target effects and outlining standard experimental protocols for their evaluation. While specific cross-reactivity data for this compound is not extensively published, this guide leverages data from structurally related imidazo[1,2-a]pyridine derivatives to provide a representative comparison.
Understanding the Importance of Cross-Reactivity Profiling
Cross-reactivity, the ability of a compound to bind to and modulate the activity of unintended biological targets, is a significant factor in drug development. It can lead to unforeseen side effects or provide opportunities for drug repositioning. For kinase inhibitors, a common application of the imidazo[1,2-a]pyridine scaffold, selectivity is a key determinant of both efficacy and safety. Profiling against a broad panel of kinases and other relevant targets, such as G-protein coupled receptors (GPCRs), is therefore essential.
Representative Kinase Selectivity of Imidazo[1,2-a]pyridine Derivatives
To illustrate the potential cross-reactivity profile of this compound, the following table summarizes the inhibitory activity of several publicly disclosed imidazo[1,2-a]pyridine analogs against a panel of kinases. This data serves as a comparative benchmark for assessing the selectivity of novel derivatives.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound A | CDK2 | 15 | | | Aurora A | >10,000 | | | FLT3 | 250 | | | VEGFR2 | 1,500 | Reference Compound B | Aurora A | 8 | | | Aurora B | 2,500 | | | CDK2 | 1,200 | | | SRC | >10,000 | Reference Compound C | FLT3 | 5 | | | c-KIT | 12 | | | PDGFRβ | 30 | | | VEGFR2 | 800 |
Note: The data presented above is for illustrative purposes and represents findings for different structural analogs within the imidazo[1,2-a]pyridine class. The actual cross-reactivity profile of this compound must be determined experimentally.
Experimental Protocols for Cross-Reactivity Profiling
A thorough cross-reactivity assessment involves screening the compound against a diverse panel of potential off-targets. Below are detailed methodologies for two standard assays.
Kinase Selectivity Profiling via In Vitro Kinase Assay
This protocol describes a common method for determining the inhibitory activity of a compound against a large panel of purified kinases.
Materials:
-
This compound
-
Panel of purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
96- or 384-well assay plates
-
Phosphocellulose filter mats (for radioactive assays) or luminometer (for ADP-Glo™)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Kinase Reaction: In each well of the assay plate, combine the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding ATP (mixed with [γ-³³P]ATP for radioactive assays). Incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination and Detection:
-
Radioactive Method: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose filter mats. Wash the mats to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Method: Stop the kinase reaction and add the ADP-Glo™ reagent to convert the ADP generated to ATP. Add the kinase detection reagent to generate a luminescent signal proportional to the ADP produced. Measure luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
GPCR Off-Target Screening via Radioligand Binding Assay
This protocol outlines a method to assess the compound's ability to displace a known radiolabeled ligand from a GPCR.
Materials:
-
This compound
-
Cell membranes expressing the target GPCR
-
Specific radioligand for the target GPCR (e.g., [³H]-labeled)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Compound and Membrane Preparation: Prepare serial dilutions of the test compound. Thaw and resuspend the cell membranes in the assay buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or near its Kd), and the test compound at various concentrations. Include wells for total binding (no competitor) and non-specific binding.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
Visualizing Experimental Workflows and Biological Pathways
Diagrams are crucial for understanding complex processes. The following are Graphviz DOT scripts for generating diagrams related to cross-reactivity profiling.
Caption: Experimental workflow for cross-reactivity profiling.
Caption: Hypothetical signaling pathway showing on- and off-target interactions.
By systematically applying these experimental approaches and leveraging comparative data from related chemical series, researchers can build a comprehensive cross-reactivity profile for this compound. This crucial information will guide further drug development efforts, enabling the optimization of selectivity and the mitigation of potential adverse effects.
A Comparative Analysis of the Pharmacokinetic Profiles of Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitubercular, anticancer, and anti-inflammatory properties.[1][2][3] A critical aspect of the drug development process is the evaluation of a compound's pharmacokinetic profile, which determines its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic properties of several imidazo[1,2-a]pyridine derivatives, supported by experimental data, to aid in the selection and optimization of lead candidates.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of selected imidazo[1,2-a]pyridine derivatives from in vivo studies. These compounds have been investigated primarily for their potent activity against Mycobacterium tuberculosis.
| Compound | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (F%) | Reference |
| Compound 13 | Male Mice | 3 mg/kg PO | - | - | 411 | 5 | - | [4] |
| Male Mice | 1 mg/kg IV | - | - | - | - | - | [4] | |
| Compound 18 | Male Mice | 3 mg/kg PO | - | - | 3850 | >12 | 31.1% | [4][5][6] |
| Male Mice | 1 mg/kg IV | - | - | - | - | - | [4] | |
| Male Mice | 10 mg/kg PO | - | - | 11000 | 13.2 | - | [4] | |
| Compound 4 | Male Mice | 3 mg/kg PO | - | - | 3850 | 13.2 | 31.1% | [5][6] |
| Compound 28 | Male Rat | - | - | - | - | - | - | [7] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide (R=4-Br) | Rats | - | - | - | 288.22 | 1.5 | - | [5][6] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; F%: Bioavailability. Note: Some data points were not available in the cited literature.
Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates a typical workflow for conducting in vivo pharmacokinetic studies of imidazo[1,2-a]pyridine derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of pharmacokinetic data. The following sections outline the typical experimental protocols for in vivo studies of imidazo[1,2-a]pyridine derivatives.
In Vivo Pharmacokinetic Studies in Mice
The in vivo pharmacokinetic properties of compounds are typically evaluated in male mice.[4][8][9]
1. Animal Models and Housing:
-
Male mice are used for the studies.
-
Animals are housed in a controlled environment with a standard diet and water ad libitum.
-
An acclimatization period is allowed before the commencement of the experiment.
2. Compound Administration:
-
Oral (PO) Administration: The test compound is formulated in a suitable vehicle (e.g., a solution or suspension). A specific dose (e.g., 3 mg/kg or 10 mg/kg) is administered orally via gavage.[4]
-
Intravenous (IV) Administration: For intravenous dosing, the compound is dissolved in a vehicle suitable for injection. A defined dose (e.g., 1 mg/kg) is administered via a suitable vein (e.g., tail vein).[4]
3. Blood Sampling:
-
Following compound administration, blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Blood is drawn from a suitable site (e.g., retro-orbital sinus or tail vein) into tubes containing an anticoagulant (e.g., EDTA).
4. Plasma Preparation:
-
The collected blood samples are centrifuged to separate the plasma.
-
The resulting plasma is harvested and stored frozen (e.g., at -80°C) until analysis.
5. Bioanalytical Method:
-
The concentration of the imidazo[1,2-a]pyridine derivative in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity.
6. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models.
-
Key parameters such as Cmax, Tmax, AUC, t1/2, and bioavailability (F%) are calculated. Bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous administration.
Protein Binding Assay
The extent of plasma protein binding can significantly influence the distribution and efficacy of a drug.
1. Equilibrium Dialysis:
-
The free fraction (fu) of the compounds in plasma is often determined using an equilibrium dialysis method.[4]
-
This technique involves dialyzing the compound in plasma against a protein-free buffer until equilibrium is reached.
-
The concentration of the compound in the plasma and buffer compartments is then measured to calculate the percentage of unbound drug. For instance, studies have shown that for compound 13, the free drug percentage in vivo was 8.9%, while for compound 18, it was only 0.4%.[4]
This comparative guide highlights the significant variability in the pharmacokinetic properties among different imidazo[1,2-a]pyridine derivatives. The presented data and experimental protocols provide a valuable resource for researchers in the field, facilitating the design of new analogs with improved drug-like properties. The promising in vivo profiles of compounds like 4 and 18, characterized by high exposure and long half-lives, underscore the potential of this scaffold for the development of new therapeutics.[4][5][6]
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and Nanomolar Activity Against Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
Benchmarking Novel Anti-Tubercular Agents: A Comparative Analysis of an Imidazo[1,2-a]pyridine Derivative Against Standard Drugs
For Immediate Release
This guide provides a comparative analysis of the anti-tubercular activity of a representative imidazo[1,2-a]pyridine derivative against established first-line anti-tuberculosis drugs. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutics for tuberculosis.
Disclaimer: Publicly available data on the specific anti-tubercular activity of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is limited. Therefore, this guide utilizes data for a closely related and potent analogue, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide , to illustrate a benchmarking workflow. The presented data for this analogue is sourced from published scientific literature.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the development of novel and effective therapeutic agents. The imidazo[1,2-a]pyridine scaffold has emerged as a promising area of research for new anti-tubercular drugs. This guide benchmarks the in vitro activity of a representative imidazo[1,2-a]pyridine derivative against the standard first-line anti-TB drugs: Isoniazid, Rifampicin, and Ethambutol.
Comparative In-Vitro Anti-Tubercular Activity
The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's in vitro potency against a specific microorganism. The following table summarizes the MIC values of the representative imidazo[1,2-a]pyridine analogue and standard anti-TB drugs against the virulent Mycobacterium tuberculosis H37Rv strain.
| Compound | Target/Mechanism of Action (if known) | MIC (µg/mL) against M. tuberculosis H37Rv |
| Representative Imidazo[1,2-a]pyridine Analogue | Varies within the chemical class | 0.07 - 2.2 (MDR strains)[1] |
| Isoniazid | Mycolic acid synthesis inhibition | 0.03 - 0.06[2] |
| Rifampicin | RNA polymerase inhibition | 0.12 - 0.25[2] |
| Ethambutol | Arabinogalactan synthesis inhibition | 6.25[3] |
Note: The MIC values for the representative imidazo[1,2-a]pyridine analogue are presented as a range observed for various multi-drug resistant (MDR) strains, as reported in the cited literature.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of novel anti-tubercular agents.
In-Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This assay is a common method for determining the MIC of a compound against Mycobacterium tuberculosis.
Principle: The Alamar Blue reagent contains an oxidation-reduction indicator that fluoresces and changes color in response to chemical reduction of the growth medium resulting from cell growth.
Protocol:
-
Preparation of Mycobacterial Suspension: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The turbidity of the bacterial suspension is adjusted to a McFarland standard of 1.0.
-
Drug Dilution: Test compounds and standard drugs are serially diluted in a 96-well microplate.
-
Inoculation: Each well is inoculated with the mycobacterial suspension.
-
Incubation: The microplates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.
-
Reading: The MIC is determined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
In-Vivo Efficacy Testing: Murine Tuberculosis Model
Animal models are crucial for evaluating the in vivo efficacy of a drug candidate.
Principle: Mice are infected with Mycobacterium tuberculosis, and the ability of the test compound to reduce the bacterial load in the lungs and other organs is assessed.
Protocol:
-
Infection: BALB/c mice are infected with a low-dose aerosol of Mycobacterium tuberculosis H37Rv.
-
Treatment: After a pre-determined period to establish infection, mice are treated with the test compound, a vehicle control, or a standard drug (e.g., Isoniazid) via oral gavage for a specified duration (e.g., 4 weeks).
-
Bacterial Load Determination: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.
-
CFU Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, and the number of colony-forming units (CFU) is counted.
-
Analysis: The efficacy of the compound is determined by comparing the CFU counts in the treated groups to the vehicle control group.
Caption: Workflow for the murine model of tuberculosis efficacy testing.
Potential Signaling Pathways and Mechanisms of Action
The mechanism of action for many novel anti-tubercular compounds, including those with an imidazo[1,2-a]pyridine core, is an active area of investigation. Some known mechanisms of established anti-TB drugs are illustrated below for context.
Caption: Simplified mechanism of action for first-line anti-TB drugs.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of new anti-tubercular agents. As demonstrated with the representative analogue, compounds from this class can exhibit potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Further investigation, including detailed structure-activity relationship studies, mechanism of action elucidation, and comprehensive in-vivo efficacy and safety profiling, is warranted to advance these compounds towards clinical development. This guide provides a framework for the comparative evaluation of such novel candidates.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
assessment of yield and purity from different 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid synthesis routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative assessment of two primary synthetic routes to 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a valuable building block in pharmaceutical research. The comparison includes a detailed examination of yield and purity, supported by experimental data.
This document outlines two distinct pathways for the synthesis of this compound: a traditional two-step condensation and hydrolysis reaction, and a more modern one-pot, three-component synthesis. Each route is presented with its experimental protocol and a summary of its performance based on reported yields and purity.
Route 1: Two-Step Synthesis via Condensation and Hydrolysis
This classical approach involves the initial formation of an ethyl ester intermediate, ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, through the condensation of 5-chloro-2-aminopyridine with a β-ketoester. This intermediate is then hydrolyzed to yield the final carboxylic acid product.
Experimental Protocol
Step 1: Synthesis of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
A mixture of 5-chloro-2-aminopyridine and a slight excess of ethyl 2-chloroacetoacetate is refluxed in a suitable solvent, such as ethanol, overnight. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield the ethyl ester intermediate. Commercial sources report a purity of ≥ 98% (HPLC) for this intermediate.[1]
Step 2: Hydrolysis to this compound
The purified ethyl ester is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide. The solution is heated to reflux and stirred for several hours until the hydrolysis is complete, as monitored by thin-layer chromatography. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried. A similar synthesis of the 6-chloro-2-ethyl analog of the target carboxylic acid reported a yield of 42% for the hydrolysis step.[2]
Route 2: One-Pot, Three-Component Synthesis (Groebke-Blackburn-Bienaymé Reaction)
A more contemporary and efficient approach is the one-pot, three-component Groebke-Blackburn-Bienaymé (GBB) reaction. This method involves the simultaneous reaction of an aminopyridine, an aldehyde, and an isocyanide to directly form the imidazo[1,2-a]pyridine core. While a specific GBB reaction for the direct synthesis of this compound is not extensively documented, the synthesis of analogous compounds suggests its feasibility.
Experimental Protocol
A general procedure for a GBB reaction involves dissolving 2-amino-5-chloropyridine, an appropriate aldehyde (such as a protected glyoxylic acid derivative), and an isocyanide in a suitable solvent, often with a catalyst. The reaction is typically stirred at room temperature or heated. The synthesis of a related compound, 6-Chloro-N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine, using 2-amino-5-chloropyridine in a GBB reaction, has been reported to achieve a yield of 86%.[3] This high yield indicates the potential efficiency of this route if adapted for the desired product.
Performance Comparison
| Synthesis Route | Key Reactants | Number of Steps | Reported Yield | Reported Purity |
| Route 1: Two-Step Synthesis | 5-chloro-2-aminopyridine, ethyl 2-chloroacetoacetate | 2 | ~42% (for 2-ethyl analog) | ≥ 98% (for ester intermediate)[1] |
| Route 2: One-Pot Synthesis | 5-chloro-2-aminopyridine, aldehyde, isocyanide | 1 | Up to 86% (for related derivatives)[3] | Not specified |
Logical Workflow of Synthesis Routes
References
Safety Operating Guide
Proper Disposal of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS No. 138642-96-3), a compound often used in pharmaceutical research.
Hazard and Safety Information
This compound is classified as an irritant that may cause allergic skin reactions and serious eye irritation.[1] While comprehensive toxicological properties have not been fully investigated, it is crucial to handle this compound with caution.[1]
Key Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H317: May cause an allergic skin reaction.[1]
-
H319: Causes serious eye irritation.[1]
A summary of key safety and physical data is presented in the table below.
| Property | Value |
| CAS Number | 138642-96-3 |
| Molecular Formula | C₉H₇ClN₂O₂ |
| Molecular Weight | 210.62 g/mol |
| Appearance | Solid |
| Purity | 95% - 96%+ |
| Signal Word | Warning |
| Hazard Pictograms | GHS07 (Harmful/Irritant) |
Experimental Protocol for Disposal
The recommended method for the disposal of this compound is incineration by a licensed professional waste disposal service.[1]
Materials and Equipment:
-
Appropriate Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., heavy rubber)
-
Protective safety goggles or face shield
-
Protective clothing and chemical-resistant boots
-
Appropriate respirator
-
-
Combustible solvent (e.g., ethanol, methanol)
-
Sealable, labeled waste container
-
Chemical fume hood
Procedure:
-
Preparation:
-
Solubilization:
-
Carefully dissolve or mix the this compound with a combustible solvent. This aids in the complete combustion during incineration.
-
-
Containment:
-
Transfer the dissolved chemical waste into a suitable, sealable, and clearly labeled waste container. The label should include the chemical name and any relevant hazard warnings.
-
-
Storage and Collection:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Arrange for collection by a licensed chemical waste disposal company.
-
-
Decontamination:
-
Thoroughly decontaminate all equipment and the work area used for the disposal procedure.
-
Wash hands and any exposed skin immediately after handling.
-
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Utilize PPE: Wear an appropriate respirator, impervious boots, and heavy rubber (or otherwise impervious) gloves.[1]
-
Containment: Scoop up the solid material and place it into an appropriate, closed container for disposal.[1]
-
Clean-up: After the material has been collected, wash the affected spill area.[1]
-
Personal Decontamination: Wash skin immediately with plenty of water.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. The following procedures are designed to ensure a safe laboratory environment and operational efficiency.
I. Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. Below is a summary of the recommended PPE for handling this compound, which is a powdered solid and an acidic compound.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[1] | To protect eyes from splashes and airborne particles.[1] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended). A chemical-resistant apron or a polyethylene-coated polypropylene disposable gown/lab coat.[1] | To prevent skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator with acid gas cartridges should be used when handling powders outside of a fume hood or if dust is generated.[1] | To protect against the inhalation of harmful dust, fumes, or vapors. |
| Foot Protection | Closed-toe shoes.[1] | To protect feet from spills. |
II. Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational procedure is crucial for minimizing risks and ensuring the integrity of experimental results.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational before starting any work.[1]
-
Verify that an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[1]
-
Keep a spill kit with appropriate neutralizing agents (such as sodium bicarbonate) and absorbent materials readily available.
2. Weighing and Aliquoting:
-
Conduct all weighing and handling of the powdered compound within a chemical fume hood to minimize inhalation exposure.[1]
-
Use anti-static weighing dishes and tools to prevent dispersal of the powder.
-
Close the container tightly after use to prevent moisture absorption and contamination.
3. Dissolution:
-
When preparing solutions, slowly add the this compound to the solvent.
-
If diluting a concentrated acidic solution, always add the acid to water slowly, never the other way around, to control any exothermic reaction.[1]
4. Transportation:
-
When moving the compound, whether in solid or solution form, use a secondary containment carrier to mitigate spills.[2]
5. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep it in a dedicated, corrosion-resistant cabinet away from bases and incompatible materials.[3]
III. Disposal Plan
Proper disposal of chemical waste is imperative for environmental protection and laboratory safety.
1. Waste Collection:
-
All waste materials contaminated with this compound, including gloves, weighing paper, and pipette tips, must be collected in a designated and clearly labeled hazardous waste container.[1]
2. Unused Product:
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[4] Do not pour chemical waste down the drain.[4]
3. Contaminated Packaging:
-
Dispose of the original container as unused product if it cannot be safely decontaminated.[4]
4. Spill Response:
-
Small Spills (<1 g): Alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with a neutralizing agent like sodium bicarbonate.[1] Once neutralized, absorb the residue with an inert material and place it in the hazardous waste container.[1] Clean the spill area with soap and water.[1]
-
Large Spills (>1 g): Evacuate the laboratory immediately.[1] Alert others and contact your institution's emergency response team or environmental health and safety office.[1]
IV. Experimental Workflow
Caption: Procedural flow for safe handling of the compound.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
